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Abamectin

Cat. No.: B7818754
M. Wt: 873.1 g/mol
InChI Key: RRZXIRBKKLTSOM-URHDDZCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Discovery and Early Research Significance

The discovery of the avermectins, from which Abamectin (B1664291) is derived, was the result of a systematic search for novel natural products with therapeutic potential. acs.org This endeavor involved collaboration between Japanese microbiologists and American parasitologists, leading to the identification of a new class of powerful antiparasitic agents. nih.govnih.gov

The journey to this compound began with the work of Satoshi Ōmura at the Kitasato Institute in Japan. nih.govsciencenews.org His research group focused on isolating new strains of Streptomyces bacteria from soil samples. nih.gov One such sample, collected near a golf course in Ito, Shizuoka Prefecture, Japan, yielded the actinomycete bacterium later named Streptomyces avermitilis. nih.govsciencenews.orgwikipedia.org This microorganism is the natural source from which avermectins are produced through fermentation. wikipedia.orgwikipedia.orgresearchgate.net Ōmura's team cultured thousands of these soil bacteria, creating broths that were then sent to Merck Sharp and Dohme Research Laboratories in the United States for screening. nih.govwikipedia.org

At Merck, a team led by William C. Campbell conducted a screening program to identify natural products with anthelmintic (anti-worm) activity. acs.orgnih.gov The fermentation broths from Ōmura's S. avermitilis culture showed remarkable effectiveness against the nematode Nematospiroides dubius in mice. acs.orgnih.gov Further investigation revealed that the active compounds, named avermectins, also possessed potent insecticidal and acaricidal (miticidal) properties. openaccessjournals.comnih.govwikipedia.org Avermectin (B7782182) B1, later named this compound, was identified as a major and highly potent component of the fermentation product. nih.govijsr.net This dual action against both internal parasites and arthropod pests highlighted its significant potential for use in both veterinary medicine and agriculture. wikipedia.orgopenaccessjournals.comnih.gov

In recognition of their groundbreaking work, William C. Campbell and Satoshi Ōmura were jointly awarded one half of the 2015 Nobel Prize in Physiology or Medicine. nih.govnobelprize.orgsightsavers.org The Nobel Assembly cited their discoveries concerning a novel therapy against infections caused by roundworm parasites. nobelprize.org Their research led to the discovery of Avermectin, whose derivatives, including the widely used Ivermectin, have had a profound impact on human and animal health by radically lowering the incidence of devastating parasitic diseases like River Blindness (Onchocerciasis) and Lymphatic Filariasis. nobelprize.orgsightsavers.orgwisc.edu The prize underscored the immense benefit to humankind derived from their discovery, which originated with a soil sample from a Japanese golf course. nih.govsciencenews.org

Chemical Classification and Structural Homologs

This compound belongs to a specific class of chemical compounds known as macrocyclic lactones, characterized by a large and complex ring structure. wikipedia.orgresearchgate.net Its identity is defined by its relationship to the broader avermectin family and its specific composition of two closely related molecules.

The avermectins are a group of 16-membered macrocyclic lactone derivatives produced by Streptomyces avermitilis. wikipedia.orgnih.govveteriankey.com These compounds are characterized by a large ring of atoms that includes a cyclic ester (lactone) group. wikipedia.orgnih.gov The core structure also features a spiroketal group and a benzofuran (B130515) ring. researchgate.net this compound is one of the most prominent members of this family, which also includes compounds like Ivermectin, Doramectin (B1670889), and Selamectin. wikipedia.orgrsc.org

This compound is not a single chemical entity but a mixture of two structurally similar compounds, known as homologs. wikipedia.orgherts.ac.uk The fermentation of S. avermitilis produces eight different avermectins, but this compound specifically refers to the mixture of Avermectin B1. wikipedia.orgnih.gov This mixture is predominantly composed of Avermectin B1a, which makes up at least 80% of the total, and Avermectin B1b, which constitutes 20% or less. wikipedia.orgorst.edunih.govherts.ac.ukresearchgate.net The two homologs differ only by a single methylene (B1212753) group (CH₂) at the C-25 position; Avermectin B1a has a sec-butyl side chain, while Avermectin B1b has an isopropyl side chain. wikipedia.orgwikipedia.org

This compound Composition This table details the typical composition of this compound, which is a mixture of two homologous compounds.

HomologPercentage in Mixture
Avermectin B1a≥ 80%
Avermectin B1b≤ 20%
Data sourced from multiple references. wikipedia.orgorst.edunih.govherts.ac.ukresearchgate.net

Chemical Properties of this compound Homologs This table provides the chemical formula and molecular weight for the two homologs that constitute this compound.

HomologChemical FormulaMolecular Weight ( g/mol )
Avermectin B1aC₄₈H₇₂O₁₄873.1
Avermectin B1bC₄₇H₇₀O₁₄859.1
Data sourced from multiple references. herts.ac.ukscbt.comnih.govcaymanchem.comscbt.com

Broad Academic and Research Impact

This compound is a cornerstone in agricultural pest management research due to its efficacy as a potent insecticide and acaricide. openaccessjournals.comopenaccessjournals.com It has broad-spectrum activity against a wide variety of arthropod pests, including mites, leafminers, thrips, aphids, and caterpillars that pose threats to high-value crops like fruits, vegetables, cotton, and ornamental plants. openaccessjournals.comnih.govpomais.comagrogreat.com Research has demonstrated its translaminar movement, meaning it can penetrate leaf tissue, creating a reservoir of the active ingredient to target pests that feed on the plant. agrogreat.com

The compound's unique mode of action, which involves stimulating the gamma-aminobutyric acid (GABA) system and blocking nerve signals in insects, makes it a subject of continuous study. beyondpesticides.orgpomais.com This distinct mechanism is a key reason for its inclusion in Integrated Pest Management (IPM) programs. openaccessjournals.comopenaccessjournals.com IPM strategies focus on using multiple tactics to control pests while minimizing economic, health, and environmental risks. openaccessjournals.com this compound fits well within these programs because it has been shown to have low toxicity to some non-target beneficial arthropods. nih.govsemanticscholar.org

A significant area of research focuses on insecticide resistance. openaccessjournals.com While pests can develop resistance to this compound, its mode of action is different from many other insecticides, which can make the development of resistance more difficult for pests. herbishield.com Studies have investigated the emergence of this compound-resistant populations in pests like the two-spotted spider mite (Tetranychus urticae) and the leafminer Liriomyza trifolii. nih.govbioone.org This research is critical for developing resistance management strategies, such as rotating insecticides with different modes of action to prolong the effectiveness of this compound in the field. herbishield.comnih.gov Research has also explored cross-resistance, where resistance to this compound can confer resistance to other insecticides. nih.govnih.gov

Table 1: Agricultural Pests Targeted in this compound Research

Pest CategoryCommon NameScientific Name
MitesSpider MitesTetranychus spp. agrogreat.com
InsectsLeafminersLiriomyza trifolii nih.gov
InsectsAphids(General) pomais.com
InsectsThrips(General) agrogreat.com
InsectsLepidopteran Larvae (Caterpillars)(General) openaccessjournals.com
InsectsTobacco WhiteflyBemisia tabaci mdpi.com

In the field of veterinary parasitology, this compound is a significant compound for research into the control of both internal and external parasites in livestock such as cattle, sheep, goats, pigs, and horses. parasitipedia.netmultiscreensite.comparasitipedia.net It is recognized as a broad-spectrum endo- and ectoparasiticide. parasitipedia.net

Research has extensively documented its efficacy against a range of parasites. Studies in cattle have shown this compound to be effective against ectoparasites including the louse species Linognathus vituli and Haematopinus eurysternus, as well as the mange mites Sarcoptes scabiei var bovis and Psoroptes ovis. nih.gov Further research has confirmed its high efficacy against major gastrointestinal roundworms, such as Ostertagia ostertagi, and lungworms like Dictyocaulus viviparus in cattle. nih.gov In horses, studies have demonstrated its effectiveness in reducing fecal egg counts of gastrointestinal parasites, including Strongylus spp. and Parascaris equorum. multiscreensite.comresearchgate.net Research in swine has shown high efficacy against nematodes like Ascaris suum, Hyostrongylus rubidus, and Oesophagostomum dentatum. nih.gov

A critical area of ongoing research is anthelmintic resistance. nih.gov The intensive use of anthelmintics, including avermectins, has led to the emergence of resistant parasite populations in livestock, which poses a serious threat to animal health and productivity. northwestern.edu Scientific investigations focus on understanding the genetic and molecular mechanisms of resistance, such as mutations in glutamate-gated chloride channel genes in parasites like Haemonchus contortus. nih.gov This research is essential for monitoring resistance levels in parasite populations and developing sustainable control strategies to preserve the efficacy of vital drugs like this compound. nih.govnorthwestern.edu

Table 2: Veterinary Parasites Targeted in this compound Research

Host AnimalParasite TypeParasite Species
CattleEctoparasite (Louse)Linognathus vituli nih.gov
CattleEctoparasite (Louse)Haematopinus eurysternus nih.gov
CattleEctoparasite (Mite)Sarcoptes scabiei var bovis nih.gov
CattleEctoparasite (Mite)Psoroptes ovis nih.gov
CattleEndoparasite (Roundworm)Ostertagia ostertagi nih.gov
CattleEndoparasite (Roundworm)Cooperia spp. nih.gov
CattleEndoparasite (Lungworm)Dictyocaulus viviparus nih.gov
HorsesEndoparasite (Roundworm)Strongylus spp. researchgate.net
HorsesEndoparasite (Roundworm)Parascaris equorum researchgate.net
SwineEndoparasite (Roundworm)Ascaris suum nih.gov
SwineEndoparasite (Roundworm)Oesophagostomum dentatum nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H72O14 B7818754 Abamectin

Properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44?,45+,47+,48+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXIRBKKLTSOM-URHDDZCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H](C([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Production Methodologies

Microbial Fermentation Processes

The industrial-scale production of abamectin (B1664291) relies heavily on submerged fermentation of Streptomyces avermitilis. brieflands.com Optimizing this process is crucial for maximizing yield and ensuring economic viability. This involves fine-tuning the culture conditions and enhancing the inherent productive capabilities of the microbial strain.

Streptomyces avermitilis Fermentation Optimization

The composition of the fermentation medium is a critical factor influencing the production of avermectins. researchgate.net Key parameters that are meticulously controlled and optimized include nutrient sources, pH, temperature, and inoculum size.

Carbon and nitrogen sources are fundamental components for the growth of S. avermitilis and the biosynthesis of avermectin (B7782182). brieflands.com While various carbon sources can be utilized, starch has been identified as one of the most effective for avermectin production. brieflands.com Yeast extract is a commonly used nitrogen source that supports robust mycelial growth. brieflands.com However, an excess of nitrogen can have an inhibitory effect on the production of avermectin B1a. brieflands.com

The initial pH of the medium, incubation temperature, and the size of the inoculum also play significant roles. Studies have shown that a maximum yield of avermectin B1b was achieved with an initial medium pH of 7.0, an incubation temperature of 31°C, and a 10% inoculum size over a 10-day fermentation period. brieflands.comresearchgate.net Another study aiming for this compound production identified optimal conditions as a pH of 7, an incubation temperature of 32.5°C, and an 8% inoculum size. nih.gov

Table 1: Optimized Fermentation Parameters for Avermectin Production
ParameterOptimal Value for Avermectin B1b Production brieflands.comresearchgate.netOptimal Value for this compound Production nih.gov
Initial Medium pH7.07.0
Incubation Temperature31°C32.5°C
Inoculum Size10%8%
Fermentation Period10 daysNot specified
Primary Carbon SourceSoluble Corn Starch brieflands.comCorn Starch nih.gov
Primary Nitrogen SourceYeast Extract brieflands.comNot specified

Strain Development and Improvement for Enhanced Production

Wild-type strains of Streptomyces avermitilis typically produce low levels of avermectins, making strain improvement a cornerstone of industrial production. nih.gov Both traditional mutagenesis and modern genetic engineering techniques are employed to develop hyper-producing strains.

Conventional strain improvement often involves subjecting S. avermitilis spores to physical mutagens like UV radiation or chemical mutagens such as ethidium bromide (EB) and ethyl methanesulfonate (EMS). nih.gov These methods induce random mutations, and subsequent screening identifies mutants with enhanced avermectin production. For instance, a mutant obtained after 45 minutes of UV radiation exposure showed a significant increase in avermectin B1b production, reaching 254.14 mg/L compared to the parent strain's 17 mg/L. nih.gov

More targeted approaches involve genetic engineering to manipulate regulatory genes and biosynthetic pathways. Overexpression of positive regulators or deletion of negative regulators can significantly boost avermectin titers. For example, manipulating the expression of a TetR-family transcriptional regulator, AveT, has been shown to increase avermectin production. asm.orgnih.gov Overexpressing aveT and deleting its target gene, aveM, in both wild-type and industrial strains led to notable increases in avermectin yields. asm.orgnih.gov

Table 2: Examples of Strain Improvement Strategies and Their Impact on Avermectin Production
MethodSpecific Target/TreatmentResultReference
UV Mutagenesis45 minutes of UV radiation exposureAvermectin B1b production increased from 17 mg/L to 254.14 mg/L nih.gov
Chemical Mutagenesis (EMS)1 µL/mL EMS treatmentAvermectin B1b production reached 202.63 mg/L nih.gov
Chemical Mutagenesis (EB)30 µL/mL ethidium bromide treatmentAvermectin B1b production reached 199.30 mg/L nih.gov
Genetic EngineeringOverexpression of the transcriptional activator aveT~22% increase in avermectin production in an industrial strain asm.org

Genetic and Enzymatic Pathways of Avermectin Biosynthesis

The biosynthesis of avermectins is a complex, multi-step process orchestrated by a cluster of genes in S. avermitilis. nih.gov This gene cluster encodes all the necessary enzymes for the assembly of the polyketide backbone, its subsequent modifications, and glycosylation. wikipedia.orgnih.gov

Polyketide Synthase (PKS) Involvement

The core structure of avermectin, the aglycone, is synthesized by a type I polyketide synthase (PKS) system. nih.govmdpi.com This system is composed of four large, multifunctional proteins: AVES 1, AVES 2, AVES 3, and AVES 4. pnas.orgoup.com These proteins contain a series of modules, with each module responsible for one round of polyketide chain elongation. pnas.orgnih.gov In total, the avermectin PKS comprises 12 modules that catalyze the condensation of acyl-CoA precursors. pnas.orgoup.com

The biosynthesis begins with a starter unit, which is either isobutyryl-CoA (derived from valine) or 2-methylbutyryl-CoA (derived from isoleucine). mdpi.comnih.gov The PKS then sequentially adds seven acetate (B1210297) units (from malonyl-CoA) and five propionate (B1217596) units (from methylmalonyl-CoA) to form the initial polyketide chain. nih.govmdpi.com

Role of Tailoring Enzymes (e.g., Cytochrome P450 Oxidases)

Following the synthesis of the polyketide chain, a series of tailoring enzymes modify the aglycone to create the final avermectin structures. rsc.orgnih.gov These enzymes introduce specific functional groups and are responsible for the structural diversity of the avermectin family.

A key group of tailoring enzymes in avermectin biosynthesis are the cytochrome P450 oxidases (CYPs). nih.govnih.gov For instance, the enzyme AveE, a cytochrome P450 monooxygenase, is responsible for the formation of the furan (B31954) ring, a characteristic feature of the avermectin structure. semanticscholar.orgconsensus.app This reaction is a critical step in the maturation of the aglycone. consensus.app Other CYPs can be involved in hydroxylation reactions at various positions on the avermectin molecule. nih.govnih.gov For example, the regioselective oxidation of the 4"-position of avermectin to produce 4"-oxo-avermectin, a key intermediate for the semi-synthetic insecticide emamectin (B195283), is catalyzed by a specific subfamily of CYPs. nih.govnih.gov

Biosynthetic Relationships of Avermectin Homologs

The eight naturally occurring avermectins (A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b) are closely related homologs that differ in their substituents at specific positions on the macrocyclic lactone ring. asm.org These structural variations arise from the flexibility of the biosynthetic pathway.

The distinction between the "a" and "b" series of avermectins is determined by the starter unit used by the PKS. wikipedia.orgnih.gov The "a" components are derived from 2-methylbutyryl-CoA, while the "b" components originate from isobutyryl-CoA. wikipedia.orgnih.gov

The difference between the "1" and "2" components lies in the presence or absence of a double bond between carbons 22 and 23. This is controlled by the activity of the dehydratase domain within module 2 of the PKS. nih.gov Finally, the distinction between the "A" and "B" components is determined by the presence of a methoxy (B1213986) group at the C5 position, a reaction catalyzed by the O-methyltransferase AveD. nih.gov

Feeding studies with labeled precursors have helped to elucidate the biosynthetic relationships between the different avermectin compounds, their aglycones, and monosaccharides, confirming the stepwise nature of the pathway. nih.gov

Semi-synthetic and Biocatalytic Modifications

The production of this compound derivatives often involves a combination of biological fermentation and subsequent chemical modifications. These semi-synthetic approaches aim to create compounds with enhanced properties, such as increased potency or a broader spectrum of activity. A significant focus in this area has been the development of more efficient and specific methods, leading to the exploration of biocatalysis and enzymatic engineering to overcome the challenges posed by purely chemical synthesis routes.

Chemical Synthesis of this compound Derivatives

The chemical modification of this compound, a mixture of avermectin B1a and avermectin B1b, is a key strategy for producing potent insecticides like emamectin benzoate (B1203000). The synthesis primarily targets the 4"-position of the oleandrose (B1235672) sugar moiety. A critical intermediate in this process is 4"-oxo-avermectin. portlandpress.comresearchgate.net

The direct chemical oxidation of the 4"-hydroxyl group of avermectin is complicated by the presence of a highly reactive allylic secondary alcohol at the C-5 position. portlandpress.comresearchgate.net To achieve regioselective oxidation at the desired 4"-position, a protection-deprotection strategy is necessary. This multi-step chemical process can be costly and complex, which has driven research into alternative biocatalytic methods. portlandpress.comasm.org The typical chemical synthesis pathway to produce emamectin benzoate from this compound involves the oxidation of the 4"-hydroxyl group to a ketone (forming 4"-oxo-avermectin), followed by reductive amination. asm.org

Table 1: Key Stages in the Chemical Synthesis of Emamectin Benzoate from this compound

StepReactionKey Intermediate/ProductChallengeReference
1. ProtectionProtection of the reactive C-5 hydroxyl group.5-O-protected avermectinAdds steps and cost to the overall process. portlandpress.comasm.org
2. OxidationRegioselective oxidation of the 4"-hydroxyl group.4"-oxo-avermectinAchieving high regioselectivity without protecting the C-5 hydroxyl is difficult chemically. portlandpress.comresearchgate.net
3. DeprotectionRemoval of the protective group from the C-5 hydroxyl.4"-oxo-avermectinRequires an additional chemical step, increasing complexity. portlandpress.comasm.org
4. Reductive AminationConversion of the 4"-oxo group to an amino group.EmamectinStandard chemical transformation following the key oxidation step. asm.org
5. Salt FormationReaction with benzoic acid.Emamectin BenzoateFinal step to produce the commercial insecticide. portlandpress.com

Biocatalytic Conversion and Enzymatic Engineering for Intermediate Production

To circumvent the complexities of chemical synthesis, particularly the need for protection and deprotection steps, biocatalytic methods have been developed. These methods utilize microorganisms or their enzymes to perform highly specific chemical transformations. asm.org The regioselective oxidation of avermectin to 4"-oxo-avermectin is a prime example of a successful industrial biocatalytic process. portlandpress.comresearchgate.net

Screening of thousands of microorganisms revealed that certain Streptomyces strains can efficiently and regioselectively oxidize avermectin at the 4"-position. nih.govasm.org The enzymes responsible for this conversion were identified as cytochrome P450 monooxygenases (CYPs). portlandpress.comnih.gov A new subfamily of these enzymes, designated CYP107Z and termed Ema1 to Ema17, was discovered and characterized. nih.govasm.org These biocatalysts can be used as whole-cell systems to produce the key emamectin intermediate, 4"-oxo-avermectin, in a single step, thereby avoiding the costly chemical protection/deprotection strategy. portlandpress.comasm.org

To improve the efficiency and specificity of this biocatalytic conversion for industrial application, enzymatic engineering techniques have been employed. asm.org While the wild-type CYP enzymes were effective, they could produce unwanted side products at high substrate conversion levels, leading to lower yields. researchgate.netasm.org Methods such as directed evolution, including a proprietary technique called GeneReassembly™, have been used to create chimeric and mutated versions of the Ema CYPs. portlandpress.comasm.org This process involves combining random mutagenesis, protein structure-guided site-directed mutagenesis, and the recombination of multiple gene fragments to enhance enzyme properties. asm.org Through successive rounds of this molecular evolution, enzyme variants with significantly improved specificity for producing 4"-oxo-avermectin were developed, making the biocatalytic process a more economical alternative to chemical synthesis. researchgate.netasm.org

Table 2: Research Findings on Biocatalytic Conversion of Avermectin

Microorganism/Enzyme SystemReaction CatalyzedKey FindingEngineering StrategyReference
Streptomyces strainsRegioselective oxidation of avermectin to 4"-oxo-avermectin.Discovered 17 strains capable of the desired biocatalytic conversion.Screening of 3,334 microorganisms. nih.govasm.org
Cytochrome P450 Monooxygenases (CYPs) - Ema1 to Ema17 (Subfamily CYP107Z)Regioselective oxidation of the 4"-hydroxyl of avermectin.Identified as the enzymes responsible for the conversion in Streptomyces. Genes were cloned and sequenced.Enzyme isolation and characterization; heterologous expression in hosts like E. coli and S. lividans. portlandpress.comnih.gov
Engineered Ema CYPsImproved regioselective oxidation of avermectin to 4"-oxo-avermectin.Developed enzyme variants with significantly improved specificity and reduced side-product formation at high substrate conversion levels.Directed evolution using GeneReassembly™, combining random and site-directed mutagenesis. portlandpress.comresearchgate.netasm.org
CYP Electron Transport SystemSupports CYP catalytic activity.Ferredoxins (FDs) and ferredoxin:NADP+ reductases (FREs) were cloned and co-expressed to optimize electron transport to the CYP enzymes.Co-expression of redox partners in host systems. portlandpress.comresearchgate.net

Molecular and Cellular Mechanism of Action in Target Organisms Invertebrates

Primary Molecular Target Characterization

The primary molecular target of abamectin (B1664291) in invertebrates is a type of ligand-gated ion channel. openaccessjournals.comherts.ac.ukopenaccessjournals.comnih.govresearchgate.net

Glutamate-Gated Chloride Channels (GluCls)

This compound primarily targets glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates. openaccessjournals.comopenaccessjournals.comresearchgate.netwikipedia.orgmdpi.comontosight.aiontosight.airesearchgate.netpomais.cominformaticsjournals.co.inaopwiki.orgmdpi.com These channels are members of the Cys-loop receptor superfamily and are activated by the neurotransmitter glutamate (B1630785) in invertebrates. ontosight.aiaopwiki.orgoup.comnih.gov Upon activation, GluCls allow the influx of chloride ions into the cell. openaccessjournals.comopenaccessjournals.commdpi.comontosight.aiontosight.aiaopwiki.orgresearchgate.net this compound binds to these channels, causing them to open and increasing the membrane permeability to chloride ions. fao.orgresearchgate.net This action is distinct from the rapid opening and desensitization induced by glutamate; this compound-activated channels open slowly but essentially irreversibly, leading to a long-lasting effect. researchgate.net The binding site for avermectins, including this compound, is located within the transmembrane domains of the GluCl subunits. oup.comnih.gov Specifically, the binding occurs between the M1 and M3 membrane-spanning domains of adjacent subunits, causing conformational changes that lead to channel opening. nih.gov

Research has identified mutations in GluCl genes associated with resistance to this compound in various arthropod species, such as Plutella xylostella and Tetranychus urticae. nih.govnih.govresearchgate.net For instance, mutations like A309V and G315E in P. xylostella GluCl (PxGluCl) can reduce sensitivity to this compound. nih.gov Homology modeling suggests that some mutations, like A309V, may modify this compound binding through an allosteric mechanism. nih.govnih.govresearchgate.net

Allosteric Modulation of Ion Channels

This compound functions as an allosteric modulator of GluCls. herts.ac.ukherts.ac.ukadama.com Allosteric modulators bind to a site on the receptor distinct from the primary neurotransmitter binding site, influencing the channel's activity. acs.org In the case of this compound, this allosteric binding leads to the activation or potentiation of GluCl responses. aopwiki.org Studies suggest that this compound can bind to allosteric sites located in the lipid phase of the membrane, between transmembrane domains of adjacent subunits. researchgate.netnih.gov

Complex effects of this compound on other ion channels, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), have also been observed, suggesting potential allosteric modulation at multiple sites, which can exhibit biphasic dose-dependent effects. researchgate.netnih.gov For example, studies on nematode nAChRs indicate that this compound can act at both high-affinity negative allosteric modulator (NAM) sites, causing inhibition, and lower-affinity positive allosteric modulator (PAM) sites, reducing antagonism. researchgate.netnih.gov

Neurophysiological Effects and Cellular Disruptions

The interaction of this compound with ion channels, particularly GluCls, results in significant disruptions to the neurophysiological function of invertebrates. openaccessjournals.comopenaccessjournals.comnih.govresearchgate.netmdpi.compomais.com

Stimulation of Gamma-Aminobutyric Acid (GABA) Release

While the primary target is GluCls, this compound has also been reported to stimulate the release of gamma-aminobutyric acid (GABA), another inhibitory neurotransmitter, particularly at neuronal synapses or neuromuscular junctions in insects. herts.ac.ukfao.orgpeptechbio.comepa.govpomais.comnih.gov Increased GABA levels can further contribute to the inhibitory effects on nerve and muscle communication. peptechbio.combeyondpesticides.org However, high levels of GABA can also trigger a negative feedback mechanism, inhibiting further GABA release. nih.gov

Chloride Ion Influx and Membrane Hyperpolarization

The binding of this compound to GluCls leads to a significant influx of chloride ions into nerve and muscle cells. openaccessjournals.comopenaccessjournals.commdpi.comontosight.aiontosight.aiaopwiki.orgresearchgate.net This increased influx of negatively charged chloride ions causes the cell membrane to become hyperpolarized, meaning the inside of the cell becomes more negative relative to the outside. openaccessjournals.comopenaccessjournals.comnih.govwikipedia.orgmdpi.comontosight.airesearchgate.netaopwiki.org Hyperpolarization makes it more difficult for the nerve or muscle cell to be excited and transmit electrical signals. ontosight.aiaopwiki.org

Impairment of Nerve and Muscle Cell Function

The sustained opening of chloride channels and the resulting membrane hyperpolarization disrupt normal neurotransmission and muscle contraction. openaccessjournals.comopenaccessjournals.comnih.govresearchgate.netmdpi.compomais.com This impairment of nerve and muscle cell function leads to a state of paralysis in the affected invertebrate. openaccessjournals.comfao.orgopenaccessjournals.compeptechbio.comontosight.airesearchgate.netpomais.combeyondpesticides.org The inability to move or feed ultimately results in the death of the organism over a period of a few days. fao.orgpeptechbio.combeyondpesticides.org

Studies have shown that this compound blocks electrical activity in nerves and muscles of pests. herts.ac.ukpeptechbio.com The disruption of nerve to nerve and nerve to muscle communication is a key consequence of this compound's action. peptechbio.combeyondpesticides.orgresearchgate.net

Mitochondrial Respiration Inhibition (FOF1-ATPase, ANT)

Beyond its primary action on chloride channels, research indicates that this compound can also perturb mitochondrial bioenergetics in invertebrates. Studies have shown that this compound can cause concentration-dependent inhibition of the respiratory chain. researchgate.netunesp.brpsu.edu This inhibition occurs without significantly affecting the activity of enzymes like NADH dehydrogenase or succinate (B1194679) dehydrogenase, or the mitochondrial membrane potential at certain concentrations. researchgate.netunesp.brpsu.edu This suggests a more direct action on components involved in oxidative phosphorylation, specifically the F0F1-ATPase and/or the adenine (B156593) nucleotide translocator (ANT). researchgate.netunesp.brpsu.edu

This compound has been observed to inhibit ATPase phosphohydrolase activity, with a more pronounced effect in intact, uncoupled mitochondria compared to freeze-thawed disrupted mitochondria. unesp.brpsu.edu Furthermore, this compound can inhibit ADP-stimulated depolarization of the mitochondrial membrane potential. unesp.brpsu.edu These findings suggest that this compound interacts more specifically with the ANT, leading to functional inhibition and consequent impairment of mitochondrial bioenergetics. unesp.brpsu.edu

Acetylcholine Receptor Interactions

While the primary target of this compound is chloride channels, some research suggests potential interactions with acetylcholine receptors in specific contexts, particularly in nematodes. Studies investigating the anthelmintic combination of derquantel (B64725) and this compound hypothesized pharmacological interaction. Research on Ascaris suum demonstrated that this compound could reduce the response to acetylcholine in somatic muscle preparations. nih.gov When combined with derquantel, the inhibition of the higher acetylcholine concentration response was greater than the predicted additive effect, suggesting a synergistic interaction at nicotinic acetylcholine receptors on the somatic muscle. nih.gov

Ultrastructural and Histopathological Examination in Pests

Histopathological and ultrastructural examinations of invertebrate tissues exposed to this compound reveal significant cellular damage and disorganization, providing visual evidence of its cytotoxic effects.

Cellular Damage in Invertebrate Tissues (e.g., Midgut, Neurosecretory Cells)

Studies on Locusta migratoria nymphs treated with this compound have shown distinct histological changes in the gastrointestinal tract, including significant cellular damage and disorganization indicative of cell necrosis. mdpi.comresearchgate.netnih.gov Observed effects include a destroyed epithelium, enlarged cells, and reduced nuclei in the midgut. mdpi.comresearchgate.netnih.gov Cytoplasmic vacuoles have also been observed in this compound-treated nymph midgut cells, which can be a response to cytotoxins as the cell attempts to store them. mdpi.com

In neurosecretory cells of this compound-treated L. migratoria nymphs, examinations have revealed loosely disintegrated cells and vacuolated cytoplasm with an accumulation of neurosecretory crystals, in contrast to the lightly stained nuclei and condensed chromatin in control groups. mdpi.comresearchgate.net Serious cell damage and significant accumulation of neurosecretions that were not freely released through normal axonal channels have been evidenced in the brain tissue and neurosecretory cells of locusts exposed to this compound. mdpi.com

Computational and In Vitro Studies

Computational and in vitro studies provide valuable insights into the molecular interactions and enzyme inhibition potential of this compound.

Molecular Docking Simulations of Ligand-Receptor Binding

Molecular docking simulations have been employed to investigate the potential binding of this compound to target proteins in invertebrates. For instance, a study on Locusta migratoria examined the possibility of this compound inhibiting the fatty acid-binding protein Lm-FABP (2FLJ). mdpi.comresearchgate.netnih.gov The simulation suggested that this compound could bind to the Lm-FABP active site pocket with two hydrogen bonds. mdpi.com The binding involved interactions between a hydroxyl and a methoxy (B1213986) group on this compound and Arg128 amino acid residues on the target protein. mdpi.com

Molecular docking studies have also been conducted to investigate the interaction between this compound (specifically this compound B1a and B1b) and the glutamate-gated chloride channel (GluCl) receptor in C. elegans. nih.gov These studies revealed significant binding affinity scores for this compound B1a and B1b towards the targeted GluCl receptors. nih.gov this compound B1b, in particular, showed the ability to create a network of both hydrophilic and hydrophobic interactions within the binding pockets. nih.gov Docking and molecular dynamics calculations using a homology model for Caligus rogercresseyi GluClα, based on the C. elegans structure, indicated that this compound intercalates between transmembrane domains M1 and M3 of neighboring subunits in a pentameric structure. plos.org

In Vitro Studies of Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase in specific research contexts)

In vitro studies have explored the potential of this compound to inhibit enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), although its primary mode of action does not involve these enzymes. Studies evaluating the neurotoxic potential of this compound and boscalid (B143098) showed that human butyrylcholinesterase is not a target for abamectins B1A and B1B in both in silico and in vitro studies. mdpi.comresearchgate.netnih.gov In vitro inhibition assays in this study showed that abamectins B1A and B1B had no inhibitory effect on human AChE in the concentration range tested (0–500 µM). mdpi.com Docking to the human AChE binding site further supported that abamectins B1A and B1B could not dock. mdpi.com

However, it is important to note that research contexts focusing on specific organisms or enzyme variants might yield different results. While the provided search results primarily address human cholinesterases in the context of evaluating pesticide neurotoxicity to non-target organisms, the prompt specifically mentions "specific research contexts" for invertebrates. The available information does not provide data on this compound's inhibition of invertebrate AChE or BChE.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound6435890
Avermectin (B7782182) B1a6433311
Avermectin B1b5288522
Acetylcholine187
Glutamate6112
GABA119

Data Tables

Based on the search results, here is a data table summarizing the observed changes in oxidative stress parameters in Locusta migratoria nymphs treated with this compound. mdpi.comresearchgate.netnih.gov

Oxidative Stress ParameterChange Compared to Control (Fold Increase)
Malondialdehyde (MDA) - Hemolymph~6
Malondialdehyde (MDA) - Fat tissue~5
Superoxide Dismutase (SOD) - Hemolymph~10
Superoxide Dismutase (SOD) - Fat tissue~8
Glutathione-S-Transferase (GST)~9
Nitric Oxide (NO)~4

Note: Data is approximate based on reported fold increases in the source.

Research on Efficacy in Pest Management Systems

Spectrum of Activity against Diverse Invertebrate Pests

Research has demonstrated Abamectin's broad-spectrum activity against a significant variety of agricultural pests, including mites, nematodes, and numerous insect orders. openaccessjournals.comagrogreat.comagrogreat.com

This compound (B1664291) is recognized for its potent acaricidal effects, particularly against the two-spotted spider mite (Tetranychus urticae), a pervasive pest in numerous cropping systems. Field trials on cucumber crops demonstrated that this compound achieved the highest reduction percentage (96.32%) of T. urticae populations compared to other tested insecticides. ekb.eg In laboratory settings, this compound applied to bean plants also provided satisfactory control of T. urticae, with its efficacy being comparable to soap at a concentration of 7 ml/L. dergipark.org.trresearchgate.net

However, the efficacy can be influenced by the presence of other agents. For instance, when used alone against T. urticae on tomato leaf discs, this compound resulted in moderate mortality, with 48.3% of nymphs and 37.1% of adults succumbing after 3 and 7 days, respectively. mdpi.com The effectiveness was significantly enhanced when combined with entomopathogenic fungi like Metarhizium robertsii or Beauveria bassiana, which led to 100% mortality of immature mites within two days and adult mites within five to seven days. mdpi.com

**Table 1: Efficacy of this compound against *Tetranychus urticae***


Study ContextPestTreatmentObserved EfficacySource
Field trial on cucumberTwo-spotted spider mite (T. urticae)This compound spray96.32% reduction in population wikipedia.org
Laboratory test on tomato leaf discsT. urticae nymphsThis compound alone48.3% mortality after 3 days bigpesticides.com
Laboratory test on tomato leaf discsT. urticae adultsThis compound alone37.1% mortality after 7 days bigpesticides.com
Laboratory test on tomato leaf discsT. urticae immaturesThis compound + M. robertsii100% mortality after 2 days bigpesticides.com
Laboratory test on tomato leaf discsT. urticae adultsThis compound + M. robertsii100% mortality after 5 days bigpesticides.com

This compound has demonstrated significant nematicidal activity against various plant-parasitic nematodes, most notably the root-knot nematodes (Meloidogyne spp.), which are a major threat to crop production worldwide. mdpi.comnih.gov Studies show its effectiveness against Meloidogyne incognita, Meloidogyne javanica, and cyst nematodes like Heterodera species. mdpi.complantprotection.pl

In greenhouse experiments on cucumber plants infested with Meloidogyne spp., this compound formulations significantly reduced the gall index, a measure of nematode infection. researchgate.net Treating cucumber seeds with this compound has also proven effective in controlling M. incognita. nih.gov A concentration of 500 ppm was most effective, significantly reducing the number of galls, egg masses, and the nematode reproduction factor. nih.gov Similarly, on rapeseed infested with M. incognita, this compound applications significantly reduced galls, egg masses, females, and second-stage juveniles (J2) in the soil while enhancing plant growth. plantprotection.pl Research on tomatoes also confirmed that this compound can effectively control M. incognita, with its efficacy influenced by the application method. nih.gov

**Table 2: Nematicidal Efficacy of this compound against *Meloidogyne incognita***


CropNematodeApplication MethodKey FindingSource
CucumberMeloidogyne spp.Soil applicationReduced gall index from 4.0 to 1.2 nih.gov
CucumberM. incognitaSeed treatment (500 ppm)Reduced galls by 38.83% and egg masses by 47.40% researchgate.net
RapeseedM. incognitaSoil applicationSignificant reduction in galls, egg masses, and J2 juveniles nih.gov
TomatoM. incognitaPot experiment (blending-of-soil)LC50 value of approx. 2 mg/L for J2 juveniles researchgate.net

This compound is effective against a range of insect pests, including those from the orders Lepidoptera, Orthoptera, and Coleoptera. nih.govbioone.orgacademeresearchjournals.org

Lepidopteran Larvae: this compound shows considerable efficacy against various lepidopteran pests. openaccessjournals.comopenaccessjournals.com Against the second instar larvae of the cotton leafworm, Spodoptera littoralis, on tomato crops, this compound resulted in 100% and 96% initial mortality within 24 hours in two consecutive growing seasons. ekb.eg In a laboratory bioassay against 10-day old larvae of the tobacco caterpillar, Spodoptera litura, this compound demonstrated an LC50 value of 0.02% at 24 hours after exposure. researchgate.net Studies on the diamondback moth, Plutella xylostella, on cabbage showed that this compound significantly reduced larval populations, with the highest application rate providing a mean reduction of over 70% across four sprays. ekb.eg

Locusta migratoria: The migratory locust is susceptible to this compound. In one study, treatment with this compound at 1000 ppm resulted in a 97% mortality rate for L. migratoria nymphs. nih.govbohrium.com The compound induces significant cellular disorganization and necrosis in the midgut, along with damage to neurosecretory cells, which contributes to its lethal effect. nih.govbohrium.comresearchgate.net

Red Palm Weevil: The red palm weevil (Rhynchophorus ferrugineus), a devastating pest of palms, is vulnerable to this compound at various life stages. academeresearchjournals.orgacademeresearchjournals.org Laboratory bioassays showed that a concentration of 1000 ppm caused 100% mortality in adult weevils. academeresearchjournals.orgacademeresearchjournals.org Neonate larvae were even more sensitive, with 500 ppm causing 100% mortality. academeresearchjournals.orgacademeresearchjournals.org The compound also dramatically affects other developmental stages, causing 90.3% egg unhatchability and 100% pupal mortality at 500 ppm. academeresearchjournals.orgacademeresearchjournals.org

Stored-Product Insects: this compound has been evaluated as a grain protectant against several stored-product beetles. bioone.org Laboratory studies assessed its efficacy against adults of Rhyzopertha dominica (lesser grain borer), Sitophilus oryzae (rice weevil), and Tribolium confusum (confused flour beetle). nih.govresearchgate.net For S. oryzae, mortality was very high even after 7 days of exposure. nih.gov For all three species, increasing the dose rate, exposure interval, and temperature enhanced the efficacy of this compound. nih.govresearchgate.net At concentrations higher than 0.1 ppm, this compound was found to suppress progeny production in both R. dominica and S. oryzae. bioone.org

Table 3: Efficacy of this compound against Various Insect Pests


Insect PestOrderStudy ContextObserved EfficacySource
Spodoptera littoralis (larvae)LepidopteraField (tomato crop)96-100% initial mortality within 24 hrs nih.gov
Spodoptera litura (larvae)LepidopteraLaboratory bioassayLC50 of 0.02% at 24 hrs researchgate.net
Plutella xylostella (larvae)LepidopteraField (cabbage crop)>70% mean population reduction
Locusta migratoria (nymphs)OrthopteraLaboratory97% mortality at 1000 ppm[6, 7]
Rhynchophorus ferrugineus (adults)ColeopteraLaboratory100% mortality at 1000 ppm[12, 17]
Rhynchophorus ferrugineus (neonate larvae)ColeopteraLaboratory100% mortality at 500 ppm[12, 17]
Stored-product beetlesColeopteraLaboratoryEfficacy increases with dose, time, and temperature nih.gov

Biological Attributes and Translational Research

This compound exhibits translaminar activity, a crucial attribute for its effectiveness in pest control. agrogreat.comagrogreat.comillinois.edu This property allows the active ingredient to penetrate the leaf cuticle and move through the leaf tissue, forming a reservoir within the leaf. agrogreat.comillinois.edu This ensures that pests feeding on the underside of leaves or mining within the leaf tissue are exposed to the insecticide, even if they are not directly hit by the spray application. agrogreat.comagrogreat.com This internal reservoir of this compound provides extended residual activity against foliar-feeding pests. agrogreat.comillinois.edu The ability of this compound to penetrate the leaf can be enhanced by certain adjuvants, such as horticultural or mineral oils, which improve penetration and reduce evaporation from the leaf surface. growertalks.com

The performance of this compound can be influenced by environmental factors, particularly temperature, and by the type of commodity being treated.

Temperature: The efficacy of this compound against certain pests is enhanced by an increase in temperature. nih.govresearchgate.net In studies on stored-product insects, raising the temperature from 25°C to 30°C improved the insecticidal effect. nih.govresearchgate.net Conversely, for some pests, higher temperatures may decrease efficacy or mediate insecticide tolerance. plantgrowthhormones.commdpi.comnih.gov For example, a study on Bemisia tabaci (whitefly) found that while high temperatures could induce the expression of genes associated with insecticide tolerance, the combined effect of high temperature (41°C) and this compound treatment actually led to the lowest expression of these genes, suggesting a complex interaction. mdpi.comnih.gov

Crop Type/Commodity: The substrate or commodity to which this compound is applied can affect its efficacy. In research on stored grains, the effectiveness of this compound against Rhyzopertha dominica, Sitophilus oryzae, and Tribolium confusum was found to differ between wheat and maize. nih.govresearchgate.net For dose rates higher than 0.5 ppm, the efficacy of this compound was generally higher in maize than in wheat for all three species. nih.govresearchgate.net The physical and chemical properties of the treated commodity can influence the bioavailability and persistence of the insecticide.

Synergistic and Combination Strategies in Research

To enhance efficacy and manage resistance, research has increasingly focused on combining this compound with other pest control agents. These strategies often reveal synergistic interactions, where the combined effect is greater than the sum of the individual components.

The integration of this compound with entomopathogenic fungi (EPF), such as Beauveria bassiana and Metarhizium anisopliae, has been investigated as a potent strategy in pest management. Research indicates that this compound is often compatible with these biological control agents, allowing for their combined use. areeo.ac.irscielo.br Studies focusing on in vitro compatibility have found that this compound was among the more compatible pesticides with B. bassiana and M. anisopliae compared to other chemical insecticides and fungicides. areeo.ac.irazaruniv.ac.ir

Research on the combined application against the two-spotted spider mite, Tetranychus urticae, demonstrated a significant synergistic effect. In one study, the combination of this compound with either Metarhizium robertsii or B. bassiana resulted in 100% mortality of mite nymphs and adults. mdpi.com This was substantially higher than the mortality rates observed when either this compound or the fungi were applied alone. mdpi.com For instance, after seven days of exposure, this compound alone resulted in 37.1% adult mite mortality, while M. robertsii and B. bassiana individually caused mortality rates not exceeding 65%. mdpi.com The combination, however, achieved complete mortality within 5 to 7 days. mdpi.com

Further studies on pests like the red flour beetle, Tribolium castaneum, also showed that combined treatments of this compound (as part of an enhanced diatomaceous earth formulation) and entomopathogenic fungi were more effective than single treatments for both larvae and adults. nih.govresearchgate.net

Efficacy of this compound and Entomopathogenic Fungi (EPF) Against T. urticae Adults
TreatmentMortality Rate (7 Days Post-Exposure)Time to 100% Mortality
This compound Alone37.1%N/A
M. robertsii Alone~65%N/A
B. bassiana Alone~65%N/A
This compound + M. robertsii100%5 Days
This compound + B. bassiana100%7 Days

Data sourced from studies on combined applications against Tetranychus urticae. mdpi.com

The combination of this compound with botanical extracts, particularly neem oil derived from the tree Azadirachta indica, has been researched as an eco-friendly approach to enhance pest control. walshmedicalmedia.comresearchgate.net The primary active ingredient in neem oil is azadirachtin. walshmedicalmedia.comunl.edu

Studies targeting the tomato leafminer, Tuta absoluta, have shown a clear synergistic effect when this compound is mixed with crude neem oil. ajchem-a.comajchem-a.com In a bioassay experiment, a 1:1 mixture of this compound and neem oil produced a higher corrected mortality rate (83%) than either this compound (79%) or neem oil (61%) used individually. ajchem-a.comajchem-a.com The synergistic action is further evidenced by the lower LC50 value (the concentration required to kill 50% of the test population) for the mixture compared to the individual components. ajchem-a.comajchem-a.com This suggests that combining these agents can improve performance, potentially reducing the required amount of synthetic pesticide. ajchem-a.com

Research has also evaluated these combinations against other pests, such as the citrus leafminer, Phyllocnistis citrella. Findings indicated that neem oil at a high concentration provided a level of control comparable to that of this compound, making it a promising tool for integrated management programs. unl.edu

Efficacy of this compound and Neem Oil Against Tuta absoluta Larvae
TreatmentCorrected MortalityLC50 (ppm)
This compound79%363
Crude Neem Oil61%1089
This compound + Neem Oil (1:1 Mixture)83%251

Data sourced from a bioassay experiment on the tomato leafminer. ajchem-a.comajchem-a.com

Co-application of this compound with other synthetic insecticides, such as the neonicotinoid imidacloprid (B1192907), is a strategy explored to broaden the spectrum of activity and manage resistance. essencechem.complantgrowthhormones.com Formulated mixtures of this compound and imidacloprid are available for controlling a wide range of pests. essencechem.com

Laboratory research on cotton pests demonstrated the enhanced efficacy of this combination. researchgate.netelsevierpure.com Against the cotton aphid (Aphis gossypii), the mixture of this compound and imidacloprid resulted in mortality of up to 99.13% after three days, whereas the individual insecticides resulted in lower mortality rates. researchgate.netelsevierpure.com Similarly, for the pink bollworm (Pectinophora gossypiella), the mixture achieved up to 99.73% mortality, a significant increase compared to this compound (up to 45.06%) or imidacloprid (up to 83.30%) alone. researchgate.netelsevierpure.com

Other studies have also confirmed a synergistic effect, with one patent application noting that a specific weight ratio of this compound to imidacloprid (1.5/1.5) exhibited the most remarkable co-toxicity coefficient against grubs. google.com Research on the red palm weevil (Rhynchophorus ferrugineus) has also investigated the combined use of these two active ingredients. researchgate.net

Efficacy of this compound and Imidacloprid Against Cotton Pests (3 Days Post-Application)
TreatmentPestObserved Mortality
This compoundCotton Aphid65.97% - 83.90%
ImidaclopridCotton Aphid~83.90%
This compound + ImidaclopridCotton Aphid83.13% - 99.13%
This compoundPink Bollworm22.05% - 45.06%
ImidaclopridPink Bollworm67.19% - 83.30%
This compound + ImidaclopridPink Bollwormup to 99.73%

Data sourced from a laboratory study on cotton pests. researchgate.netelsevierpure.com

Integrated Pest Management (IPM) Research Frameworks

This compound's characteristics have led to its widespread acceptance and incorporation into Integrated Pest Management (IPM) programs worldwide. nih.govopenaccessjournals.comopenaccessjournals.com IPM is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties.

This compound is considered a valuable tool within IPM frameworks due to its high efficacy against target pests and a lower impact on many non-target beneficial arthropods compared to older, broad-spectrum insecticides. nih.govageruo.net Its inclusion in IPM programs for crops such as vegetables, fruits, cotton, and ornamentals is well-documented. nih.govopenaccessjournals.comresearchgate.net By integrating this compound with biological and cultural controls, growers can optimize pest management while minimizing the risk of resistance development. openaccessjournals.com

Case studies have demonstrated the successful implementation of this compound in various IPM strategies:

Vineyards: In California, grape growers incorporated this compound as a foliar spray timed to specific life stages of spider mites, leading to reduced pest populations and improved plant health. agrogreat.com

Citrus: Florida citrus farmers used this compound via soil application to control whitefly populations, observing effective control without significant harm to beneficial insects. agrogreat.com

Greenhouse Vegetables: Producers used this compound as a drench treatment, combined with monitoring tools like sticky traps, to successfully manage thrips populations and limit crop damage. agrogreat.com

Research within IPM frameworks emphasizes that the timing and method of this compound application are critical to maximizing its effectiveness and minimizing non-target impacts. agrogreat.comsacvalleyorchards.com

Optimized Timing: Studies have shown that this compound's efficacy is highly dependent on correct timing. Because the compound has translaminar properties (movement from the upper to the lower leaf surface), application timing relative to the plant's growth stage is crucial. sacvalleyorchards.com

In almonds, research recommends applying this compound for spider mite control early in the season before the leaves fully harden. sacvalleyorchards.com This timing allows for better translaminar movement into the leaf tissue, where it can be ingested by feeding mites, providing control for up to 60 days. sacvalleyorchards.com Later applications, after leaf hardening, are noted to be significantly less effective. sacvalleyorchards.com

In citrus, specific timing is advised for different pests. For the citrus bud mite, applications are best timed at the "bud swell" stage. epa.gov For the citrus leafminer, applications should be targeted to protect new flushes of growth. epa.gov

For pests like leafminers, general recommendations are to apply when the pests first appear and repeat as needed. newsomseed.comucdavis.edu

Optimized Methods: The choice of application method is also a key area of research, with the ideal method depending on the target pest, crop type, and environmental conditions. agrogreat.com

For foliar pests like mites, a foliar spray is common. agrogreat.com Thorough coverage of the plant is essential for control. epa.gov

For soil-dwelling pests or for systemic uptake, soil application or drench treatments can be used. agrogreat.com

In a study on palm trees, researchers compared crown spray, frond injection, and stipe (trunk) injection for delivering this compound and imidacloprid to control the red palm weevil. The results indicated that stipe injection provided better distribution and higher persistence of the insecticides within the palm compared to the other methods. researchgate.net

Pesticide Resistance: Mechanisms, Genetics, and Management Strategies

Detection and Monitoring of Abamectin (B1664291) Resistance

The emergence and spread of this compound resistance in pest populations pose a significant threat to its continued efficacy in agriculture. To combat this, robust detection and monitoring programs are essential. These programs are crucial for understanding the extent of resistance, tracking its evolution, and implementing effective resistance management strategies. irac-online.org

Monitoring can be proactive or reactive. Proactive monitoring aims to detect the early stages of resistance development before widespread control failures occur. irac-online.org This involves establishing baseline susceptibility data for target pests and then systematically monitoring for any shifts in that susceptibility over time. irac-online.org Reactive monitoring, on the other hand, is typically initiated in response to reports of diminished field performance of a pesticide. irac-online.org

A variety of methods are employed in resistance monitoring. Bioassays are a primary tool, providing a direct measure of a pest's sensitivity to a pesticide. ahdb.org.uk For known resistance mechanisms, DNA-based diagnostics can be used to detect specific resistance-conferring mutations. ahdb.org.uk

Global and Regional Resistance Surveys in Pest Populations

The development of resistance to this compound is a global issue, documented in various arthropod pests. mdpi.com The Arthropod Pesticide Resistance Database has recorded numerous cases of resistance to this compound across different species. mdpi.com

Tetranychus urticae (Two-spotted spider mite): This cosmopolitan pest has developed resistance to this compound in numerous regions.

Europe: A large survey of European field populations revealed that high to very high levels of this compound resistance were present in one-third of all populations. nih.govugent.be While resistance to the related compound milbemectin (B10764950) was generally low, a clear correlation between this compound and milbemectin resistance was observed. nih.govugent.be

Turkey: Studies in cut flower greenhouses in Turkey have reported a wide range of resistance ratios, from low to extremely high (up to 850.12-fold). researchgate.net These findings suggest that resistance is likely associated with the increased activity of detoxification enzymes rather than target-site mutations in the glutamate-gated chloride channels (GluCls). researchgate.net

Mexico: In the cut rose-producing region of the State of Mexico, extremely high levels of resistance to this compound have been documented in T. urticae populations. bioone.org The reported resistance ratios (RR) at the 50% lethal concentration (LC50) ranged from 2,226 to 21,141, and at the 95% lethal concentration (LC95), the RR varied from 23,185 to a staggering 10,152,250. bioone.org These severe resistance levels have rendered this compound ineffective for controlling this pest in the region. bioone.org

Plutella xylostella (Diamondback moth): This major pest of cruciferous vegetables has also developed significant resistance to this compound globally. nih.govirac-online.org

Bemisia tabaci (Whitefly): In northern China, surveys of B. tabaci populations have identified varying levels of this compound resistance. nih.govmdpi.com Out of twelve field populations, six showed low to medium resistance, with one population from Xinzheng exhibiting a 42.6-fold resistance. nih.gov

Musca domestica (House fly): Laboratory selection of house flies collected from New York dairies resulted in the rapid development of high-level this compound resistance (greater than 60,000-fold). nih.gov This indicates a high potential for resistance development in this species. nih.gov

Aedes albopictus (Asian tiger mosquito): In contrast to the pests mentioned above, surveys of Ae. albopictus populations in the United States have found them to be broadly susceptible to currently used larvicides and adulticides, including those with modes of action different from this compound. plos.org However, resistance to the legacy organochlorine DDT and the organophosphate malathion (B1675926) was detected in some Florida and New Jersey populations. plos.org

Nematodes: Resistance to avermectins, the class of compounds to which this compound belongs, is also a growing concern in parasitic nematodes of livestock. nih.govtdl.org In cattle, resistance in Cooperia species is widespread, and emerging resistance in the more pathogenic Ostertagia ostertagi is a serious threat. tdl.org

These surveys highlight the widespread and varied nature of this compound resistance across different pest species and geographical locations, underscoring the critical need for ongoing monitoring and management.

Molecular Mechanisms of Resistance

The primary mechanisms of resistance to this compound in arthropods involve either alterations in the target site, leading to reduced sensitivity, or enhanced metabolic detoxification of the compound. researchgate.netnih.gov

Target-Site Insensitivity

This compound's primary target in arthropods is the glutamate-gated chloride channel (GluCl). researchgate.netnih.gov Mutations in the genes encoding the subunits of these channels can lead to target-site insensitivity, a significant mechanism of resistance. researchgate.netresearchgate.net

Several specific point mutations within the GluCl genes have been identified and linked to this compound resistance in various pest species.

In the two-spotted spider mite, Tetranychus urticae, two well-documented mutations are G314D in the TuGluCl1 gene and G326E in the TuGluCl3 gene. nih.govugent.benih.gov These mutations have been found in this compound-resistant populations across Europe. nih.govugent.be The G326E mutation in TuGluCl3 is a notable example, having been identified in multiple resistant lines. nih.gov Another mutation, G323D in a T. urticae GluCl gene (TuGluCl), has also been confirmed to correlate with this compound resistance. nih.govelsevierpure.com

In the diamondback moth, Plutella xylostella, an A309V mutation in the PxGluCl gene is associated with this compound resistance. nih.gov Homology modeling suggests this mutation allosterically modifies the this compound-binding site rather than directly interfering with it. nih.gov

Recent research has also uncovered additional mutations in the GluCl3 gene of T. urticae, including I321T, V327G, and L329F, in resistant populations. nih.govugent.be The I321T mutation, in particular, has been identified in several resistant field populations. nih.gov Functional analysis of the I321T mutation has shown it can reduce the sensitivity of the GluCl3 channel to this compound. nih.gov

The following table details key mutations in GluCl genes associated with this compound resistance.

Key Mutations in GluCl Genes Conferring this compound Resistance

Pest SpeciesGeneMutationReference
Tetranychus urticaeGluCl1G314D nih.govugent.benih.gov
Tetranychus urticaeGluCl3G326E nih.govugent.benih.gov
Tetranychus urticaeTuGluClG323D nih.govelsevierpure.com
Tetranychus urticaeGluCl3I321T nih.govugent.benih.gov
Plutella xylostellaPxGluClA309V nih.gov

The complexity of this compound resistance is further highlighted by the existence of different functional and non-functional variants of GluCl subunits.

Functional Variants: Alternative splicing of GluCl genes can produce different protein isoforms with altered sensitivity to this compound. In Plutella xylostella, four splice variants of PxGluCl (PxGluCl-A, -B, -C, and -D) were identified in a highly resistant strain. schweizerbart.de Electrophysiological analysis revealed that channels formed by these variants, either as homomers or heteromers, showed reduced sensitivity to both glutamate (B1630785) and this compound. schweizerbart.de

Non-functional Variants: In some cases, resistance can arise from the complete loss of a functional GluCl subunit. A study on Tetranychus urticae identified a non-functional variant of GluCl2 in one this compound-resistant line. nih.gov This suggests that a gene knock-out can be a mechanism of resistance, highlighting the diverse genetic strategies pests can evolve to overcome pesticide pressure. nih.gov

In the nematode Caenorhabditis elegans, different GluCl subunits exhibit varied abilities to form functional channels. nih.gov While subunits like AVR-14, AVR-15, GLC-1, GLC-2, and GLC-3 can form functional homomeric channels, GLC-4 cannot. nih.gov The GLC-2 subunit, while not sensitive to ivermectin on its own, plays a crucial role in forming heteromeric channels with other subunits, which are then sensitive to avermectins. nih.govbiorxiv.org This demonstrates that the composition and stoichiometry of GluCl subunits are critical in determining their sensitivity to macrocyclic lactones like this compound.

Cys-loop Ligand-Gated Ion Channel (CysLGIC) Gene Alterations

This compound's primary mode of action involves the modulation of Cys-loop ligand-gated ion channels (CysLGICs), with glutamate-gated chloride channels (GluCls) being a principal target in arthropods. pesticidestewardship.orglstmed.ac.uk Alterations in the genes encoding these channel subunits can lead to target-site insensitivity, a significant mechanism of resistance. This resistance is often conferred by specific point mutations that reduce the binding affinity of this compound to the channel, thereby diminishing its insecticidal effect.

Research has identified several key mutations in GluCl genes associated with this compound resistance in various pest species. In the two-spotted spider mite, Tetranychus urticae, mutations such as G314D in the GluCl1 subunit and G326E in the GluCl3 subunit have been documented to confer resistance. lstmed.ac.uknih.gov Similarly, in the diamondback moth, Plutella xylostella, the A309V mutation in its GluCl gene is linked to reduced susceptibility to this compound. nih.gov

Functional studies have provided direct evidence for the role of these mutations. For instance, when the G326E substitution was introduced into the T. urticae GluCl3 channel and expressed in Xenopus laevis oocytes, it completely abolished the agonistic activity of this compound. herbishield.com Similarly, functional analysis of the A309V and a G315E mutation (corresponding to G323 in T. urticae GluCl1 and G326 in TuGluCl3) in the P. xylostella GluCl channel showed a significant reduction in sensitivity to this compound by 4.8-fold and 493-fold, respectively. nih.gov The G315E mutation is thought to interfere with this compound binding through steric hindrance, while the A309V mutation likely causes an allosteric modification of the binding site. nih.gov

These genetic alterations underscore the evolutionary adaptations of pests to overcome the toxic effects of this compound at its primary target site.

Table 1: Documented Mutations in Cys-loop Ligand-Gated Ion Channel (GluCl) Genes Conferring this compound Resistance

Pest SpeciesGene/SubunitMutationReference
Tetranychus urticaeGluCl1G314D nih.gov
Tetranychus urticaeGluCl3G326E nih.govherbishield.com
Plutella xylostellaGluClA309V nih.gov
Plutella xylostellaGluClG315E nih.gov

Metabolic Detoxification

Metabolic detoxification is a crucial defense mechanism that enables insects and mites to tolerate or resist insecticides like this compound. This process involves the enzymatic modification of the toxicant into less harmful and more easily excretable substances. Several major enzyme superfamilies are implicated in the metabolic detoxification of this compound, including Cytochrome P450 monooxygenases (P450s), Glutathione (B108866) S-transferases (GSTs), UDP-Glycosyltransferases (UGTs), and Carboxylesterases (CarEs). The overexpression and enhanced activity of these enzymes are frequently associated with this compound resistance.

Overexpression and Enhanced Activity of Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450 monooxygenases (P450s) are a large and diverse group of enzymes that play a central role in the metabolism of a wide range of endogenous and exogenous compounds, including insecticides. infravec2.eu Enhanced metabolism by P450s is a well-documented mechanism of resistance to this compound in various arthropod pests. infravec2.eu

In the two-spotted spider mite, Tetranychus urticae, the overexpression of specific P450 genes has been strongly linked to high levels of this compound resistance. Notably, the P450 enzyme CYP392A16 has been shown to directly metabolize this compound. nih.gov In vitro studies using recombinantly expressed CYP392A16 demonstrated its ability to catalyze the hydroxylation of this compound, converting it into a substantially less toxic compound. nih.gov The high expression levels of CYP392A16 in resistant strains of T. urticae are often attributed to cis-regulatory elements that drive its overexpression. pesticidestewardship.orgnih.gov

The functional significance of CYP392A16 in conferring this compound resistance has been validated in vivo. When the CYP392A16 gene from T. urticae was transgenically expressed in the fruit fly, Drosophila melanogaster, it conferred this compound resistance to the flies, but only when co-expressed with a homologous cytochrome P450 reductase (CPR), which is essential for P450 function. herbishield.comnih.gov

Table 2: Cytochrome P450 Genes Implicated in this compound Resistance

GenePest SpeciesFunctionReference
CYP392A16Tetranychus urticaeDirect hydroxylation of this compound nih.gov
CYP392D8Tetranychus urticaeOverexpressed in resistant strains nih.gov
CYP392D10Tetranychus urticaeOverexpressed in resistant strains nih.gov
Role of Glutathione S-transferases (GSTs)

Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of xenobiotics, rendering them more water-soluble and easier to excrete. infravec2.eu The involvement of GSTs in this compound resistance has been observed in several arthropod species, although their precise role can be complex and multifaceted.

In many cases, an increase in GST activity is correlated with this compound resistance. For instance, in the rice stem borer, Chilo suppressalis, and the citrus red mite, Panonychus citri, the overexpression of specific GST genes has been linked to this compound resistance. pesticidestewardship.orgnih.gov The use of GST inhibitors, such as diethyl maleate (B1232345) (DEM), has been shown to synergize the toxicity of this compound in resistant strains, further implicating GSTs in the detoxification process. pesticidestewardship.org

However, direct metabolism of this compound by GSTs is not always the primary mechanism of resistance. In Tetranychus urticae, for example, a specific delta-class GST, TuGSTd01, was found to be incapable of detoxifying this compound. infravec2.eu Instead, this compound was shown to inhibit the activity of this enzyme. infravec2.eu This suggests that the observed increase in GST activity in some resistant strains might be part of a compensatory response or that GSTs contribute to resistance through other means, such as sequestration of the toxin or by mitigating oxidative stress induced by this compound exposure. nih.govinfravec2.eu

In Chilo suppressalis, while in vitro metabolism assays did not show direct metabolism of this compound by six different GSTs, the high binding affinities of these enzymes to this compound suggest a potential role in detoxification through sequestration. nih.gov This non-catalytic binding could reduce the amount of free this compound available to reach its target site.

Table 3: Glutathione S-transferase Genes Associated with this compound Resistance

GenePest SpeciesProposed RoleReference
Multiple CsGSTsChilo suppressalisDetoxification (potentially sequestration) pesticidestewardship.orgnih.gov
PcGSTm5Panonychus citriDetoxification (potentially antioxidant protection) nih.gov
TuGSTd01Tetranychus urticaeNo direct detoxification; inhibited by this compound infravec2.eu
Involvement of UDP-Glycosyltransferases (UGTs)

Uridine diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) are a superfamily of enzymes that play a crucial role in the phase II metabolism of a wide array of lipophilic compounds. They catalyze the transfer of a glycosyl group from a nucleotide sugar, such as UDP-glucose, to a substrate, thereby increasing its water solubility and facilitating its excretion from the organism. herbishield.com A growing body of evidence indicates that UGTs are involved in the metabolic resistance to this compound in several mite species.

In the citrus red mite, Panonychus citri, the UGT gene PcUGT202A9 was found to be significantly overexpressed in an this compound-resistant strain. pesticidestewardship.org Functional studies revealed that this enzyme can directly metabolize this compound by catalyzing the conjugation of UDP-glucose to the this compound molecule. pesticidestewardship.org Silencing of the PcUGT202A9 gene led to a significant increase in the susceptibility of the resistant mites to this compound. pesticidestewardship.org

Similarly, in the two-spotted spider mite, Tetranychus urticae, the UGT gene TuUGT201D3 was found to be highly overexpressed in an this compound-resistant strain. nih.gov The activity of UGTs was significantly higher in the resistant strain, and RNA interference (RNAi)-mediated knockdown of TuUGT201D3 increased the mortality of resistant mites when exposed to this compound. nih.gov Molecular docking studies also suggested a high binding affinity between the TuUGT201D3 protein and this compound. nih.gov

In a related species, Tetranychus cinnabarinus, the UGT gene UGT201D3 (an ortholog to TuUGT201D3) was also shown to be involved in this compound resistance. nih.gov Recombinant UGT201D3 was able to effectively deplete this compound in vitro, providing direct evidence of its metabolic capability. nih.govyoutube.com The activity of the recombinant enzyme was competitively inhibited by this compound, further supporting a direct interaction. youtube.com

Table 4: UDP-Glycosyltransferase Genes Implicated in this compound Resistance

GenePest SpeciesFunctionReference
PcUGT202A9Panonychus citriDirect metabolism of this compound pesticidestewardship.org
TuUGT201D3Tetranychus urticaeAssociated with this compound resistance nih.gov
UGT201D3Tetranychus cinnabarinusDirect metabolism of this compound nih.govyoutube.com
Contribution of Carboxylesterases (CarEs)

Carboxylesterases (CarEs) are a large family of hydrolytic enzymes that are known to be involved in the detoxification of various insecticides, particularly those containing ester linkages. researchgate.net Enhanced CarE activity, through either gene amplification or upregulation of gene expression, can lead to the rapid hydrolysis of insecticides into non-toxic metabolites, thus conferring resistance.

The role of CarEs in this compound resistance has been demonstrated in the citrus red mite, Panonychus citri. A specific carboxyl/cholinesterase gene, PcCCE11, was found to be significantly overexpressed in a field-collected population of P. citri that exhibited high levels of cross-resistance to both this compound and spirodiclofen. nih.gov

Functional validation through RNA interference (RNAi) showed that silencing the PcCCE11 gene resulted in a significant increase in the sensitivity of the mites to both this compound and spirodiclofen. nih.gov Furthermore, in vitro studies using the recombinant PcCCE11 protein provided direct evidence of its ability to effectively degrade this compound through hydrolysis. nih.gov Molecular docking analyses also supported the stable binding of this compound to the PcCCE11 enzyme. nih.gov

These findings clearly indicate that the overexpression of PcCCE11 contributes to this compound resistance in P. citri by enhancing the metabolic hydrolysis of the acaricide. While the involvement of CarEs in this compound resistance in other pest species is less well-documented, their established role in detoxifying a broad range of xenobiotics suggests that they may be a more widespread mechanism of resistance to this compound than is currently known.

Table 5: Carboxylesterase Gene Implicated in this compound Resistance

GenePest SpeciesFunctionReference
PcCCE11Panonychus citriDirect hydrolysis of this compound nih.gov

Reduced Penetration or Adsorption

Reduced penetration, also known as cuticular resistance, is a mechanism that limits the rate of insecticide uptake through the insect's exoskeleton. nih.gov The insect cuticle serves as the primary barrier against the entry of contact insecticides. infravec2.eu Modifications to the thickness or composition of the cuticle can slow down the absorption of toxicants, providing more time for metabolic enzymes to detoxify the compound before it reaches its target site in the nervous system. researchgate.net This mechanism often confers a low level of resistance on its own but can significantly enhance the effects of other resistance mechanisms, such as metabolic detoxification and target-site insensitivity. usda.gov

Alterations in the cuticle that contribute to reduced penetration can include an increase in the thickness of the procuticle or epicuticle, as well as changes in the composition and quantity of cuticular hydrocarbons and other lipids. lstmed.ac.ukresearchgate.net The overexpression of genes involved in cuticle formation and modification, such as cuticular protein genes and enzymes like laccases, has been associated with this form of resistance. lstmed.ac.uk

While reduced penetration is a recognized mechanism of resistance to various insecticide classes, its specific role in this compound resistance is less extensively documented compared to target-site and metabolic resistance. However, some studies have suggested its involvement. For example, in a study on spinosad and this compound resistance in the cotton leafworm, Spodoptera littoralis, reduced cuticular permeability was identified as a contributing factor to this compound resistance. ekb.eg This was determined by comparing the mortality rates between topical application and injection of the insecticide, where a lower difference in toxicity between the two methods in resistant strains suggests a role for reduced penetration.

Genetic Basis and Evolution of Resistance

The development of resistance to this compound in various pest populations is a complex process rooted in the genetic architecture of the species. Research has increasingly pointed towards a polygenic, or multi-gene, basis for high levels of resistance, moving beyond the initial understanding of single-gene mutations.

Polygenic Architecture and Quantitative Trait Loci (QTL) Mapping

To identify the specific genomic regions associated with this compound resistance, scientists employ a technique called Quantitative Trait Loci (QTL) mapping. scienceopen.comresearchgate.net This method has been instrumental in dissecting the genetic basis of resistance in various organisms, including the two-spotted spider mite, Tetranychus urticae, a cosmopolitan pest known for developing resistance to numerous pesticides. nih.govmapress.com

In studies involving T. urticae, experimental evolution combined with bulked segregant analysis (BSA) has been used to map QTLs associated with this compound resistance. nih.govilvo.be In two independent QTL mapping experiments with genetically unrelated populations of T. urticae, researchers identified three and four QTLs, respectively, with three of these being common to both experiments. nih.govnih.gov These shared QTLs were found to contain genes that encode subunits of the glutamate-gated chloride channel (GluCl), which is the primary target of this compound. nih.govproquest.com

The advancement of genomic tools, such as single nucleotide polymorphism (SNP) markers and genotyping by sequence (GBS), has significantly enhanced the precision and efficiency of QTL mapping. scienceopen.com These modern techniques allow for high-throughput genotyping, making it possible to pinpoint the genetic loci responsible for resistance with greater accuracy. scienceopen.com The integration of QTL mapping with other "omics" fields like transcriptomics, proteomics, and metabolomics provides a more holistic understanding of the resistance mechanisms, from the genetic level to the functional expression of resistance. scienceopen.comresearchgate.net

Key Research Findings in this compound Resistance QTL Mapping:

OrganismMethodNumber of QTLs IdentifiedKey FindingsReference
Tetranychus urticaeExperimental Evolution & Bulked Segregant Analysis (BSA)3 and 4 in two experimentsShared QTLs contain genes for GluCl subunits. Novel candidate loci include DNA helicases and chemosensory receptors. nih.govnih.gov
Caenorhabditis elegansQTL Mapping3 genomic regions on chromosome VIdentified two novel loci for this compound response, in addition to the known glc-1 gene. plos.org

Research on Resistance Management Strategies

To combat the growing threat of this compound resistance, researchers are focused on developing and implementing effective resistance management strategies. These strategies aim to delay the evolution of resistance and preserve the efficacy of this important pesticide.

Rotation and Combination Strategies to Delay Resistance

One of the cornerstones of insecticide resistance management (IRM) is the use of rotations or combinations of pesticides with different modes of action (MoA). researchgate.netirac-online.org The principle behind this strategy is to reduce the selection pressure from a single chemical, making it more difficult for pest populations to develop resistance. researchgate.net

Rotation Strategies: This approach involves alternating the use of this compound with other insecticides that have a different MoA. researchgate.netnih.gov By switching between chemical classes, any individuals that have developed resistance to this compound may be susceptible to the new insecticide, and vice versa. This disrupts the selection for resistance to any single agent. researchgate.net For instance, in apple orchards, a rotation plan using this compound (MoA Group 6) with bifenazate (B1666992) (Group 20D), hexythiazox (B1673234) (Group 21A), and spiromesifen (B166731) (Group 23) has been effective in managing spider mites while delaying resistance development. livetoplant.com

Combination Strategies (Mixtures): This strategy involves applying this compound in a tank mix with another insecticide that has a different MoA. nih.govnih.gov The rationale is that a pest is less likely to possess resistance mechanisms to two different chemical classes simultaneously. nih.gov Mathematical modeling suggests that using full-dose mixtures can significantly extend the "strategy lifespan" compared to using the same insecticides in sequence or rotation, even in populations with some level of cross-resistance. nih.gov

The success of both rotation and combination strategies depends on several factors, including the initial frequency of resistance alleles, the fitness costs associated with resistance, and the operational conditions of application. nih.gov

Examples of Miticides Used in Rotation with this compound:

MiticideMoA Group
Bifenazate20D
Hexythiazox21A
Spiromesifen23

Development of Molecular Diagnostic Tools for Resistance Monitoring

Effective resistance management relies on timely and accurate monitoring of resistance levels in pest populations. nih.gov Molecular diagnostic tools offer a rapid and sensitive method for detecting the presence and frequency of specific resistance-conferring genes, providing valuable information for making informed control decisions. mdpi.com

For this compound resistance, molecular assays have been developed to detect known target-site mutations. nih.gov One such example is the development of TaqMan assays for monitoring mutations in the glutamate-gated chloride channel (GluCl) genes of Tetranychus urticae. nih.gov These assays can specifically detect the G314D and G326E mutations, which are associated with this compound resistance. nih.gov

A study using these TaqMan diagnostics on eleven T. urticae populations from Greece and Cyprus found that the frequency of these resistance mutations varied significantly, from being completely absent in some populations to reaching fixation (100%) in others, particularly in greenhouses with a history of intensive avermectin (B7782182) use. nih.gov The high resolution of these diagnostic tools allows for the detection of resistance alleles even at very low frequencies, which is a significant advantage over traditional bioassay methods. nih.gov

The information gathered from these molecular diagnostics is crucial for implementing timely resistance management strategies, such as switching to a different class of insecticide when resistance frequencies begin to rise. mdpi.com These tools represent an innovative solution for sustainable pest management, enabling a more proactive approach to combating resistance. mdpi.com The ongoing development of new diagnostic technologies, such as nanopore sequencing, promises even more rapid and field-deployable methods for resistance monitoring in the future. mdpi.com

Environmental Fate and Ecotoxicological Research Non Human Focus

Environmental Persistence and Degradation Pathways

The environmental fate of abamectin (B1664291) is characterized by its moderate persistence and degradation through several key pathways, primarily photodegradation and microbial metabolism. epa.govepa.gov Its strong affinity for soil particles and low water solubility significantly influence its distribution and bioavailability in the environment. orst.edunih.gov

This compound is notably stable to hydrolysis in aqueous environments. epa.govepa.govepa.gov Studies have shown that it does not undergo significant hydrolytic degradation in solutions across a range of acidic, neutral, and alkaline conditions. nih.gov Specifically, it has been reported to be stable at pH levels of 3, 5, 7, and 9 when observed at 25°C. nih.gov This stability indicates that hydrolysis is not a significant pathway for the breakdown of this compound in the environment. epa.govepa.govepa.gov

Photodegradation is a primary and rapid pathway for the breakdown of this compound. nih.gov When exposed to sunlight, this compound degrades quickly, particularly on soil surfaces and in water. orst.eduepa.gov The half-life for photodegradation on an unshaded soil surface is reported to be approximately one week, with some studies indicating a much faster half-life of 8 to 21 hours. epa.govorst.edubeyondpesticides.org In aquatic environments, the process is also swift; the photodegradation half-life in water has been measured at around 12 hours, and in pond water, it can be as short as four days. orst.edubeyondpesticides.org Research using direct irradiation with UV light (254 nm) has demonstrated very efficient degradation. nih.gov However, under visible light, the degradation is less efficient. nih.gov

Microbial action is a key factor in the degradation of this compound within the soil matrix. orst.edunih.gov Under aerobic (oxygen-present) conditions, this compound is broken down by soil microorganisms. nih.govbeyondpesticides.org The reported half-life in aerobic soil varies, with estimates ranging from two weeks to two months. orst.edubeyondpesticides.org Other studies report laboratory aerobic soil half-lives of up to 115 days. epa.govepa.gov In contrast, degradation is significantly slower under anaerobic (oxygen-absent) conditions. orst.edu One study noted that in sterilized soils, no significant reduction in this compound concentration occurred over 37 days, confirming that microbial degradation is the principal mechanism for its dissipation in non-sterile soils. nih.govresearchgate.net

The metabolism of this compound in soil leads to the formation of several degradation products. Major degradates identified in aerobic soil include 8α-oxo-avermectin B1a and 8α-hydroxy-avermectin B1a. fao.org

Table 1: this compound Degradation Half-Life in Various Environmental Conditions

Condition Matrix Half-Life References
Photodegradation Soil Surface8 hours - 1 week epa.govorst.edubeyondpesticides.org
Water12 hours - 4 days epa.govorst.edubeyondpesticides.org
Soil Metabolism Aerobic2 weeks - 2 months orst.edubeyondpesticides.org
AnaerobicSignificantly slower than aerobic orst.edu
Laboratory AerobicUp to 115 days epa.govepa.gov
Hydrolysis Aqueous Solution (pH 3, 5, 7, 9)Stable epa.govnih.gov

This compound exhibits a strong tendency to bind to soil particles, which results in very low mobility. epa.govorst.edu Its high affinity for soil is indicated by high organic carbon-normalized soil-water partitioning coefficient (Koc) values, which have been reported to be 4,000 or greater. nih.gov Freundlich sorption coefficients have been measured in a range from 44 to 138 µg(1-1/n) (cm3)(1/n) g-1. nih.gov This strong adsorption means that this compound is immobile in soil and is unlikely to leach into groundwater. epa.govorst.edu The degradation products of this compound are also considered to be immobile and are not expected to contaminate groundwater. orst.edu The adsorption process is correlated with the organic matter content of the soil. epa.gov Due to this strong binding, any residues that enter aquatic systems are expected to be associated with sediment rather than remaining in the water column. epa.gov

The persistence of this compound can be significantly influenced by the presence of other environmental pollutants. One such co-contaminant is N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), an antioxidant used in tires to prevent degradation from ozone. rsc.orgitrcweb.org Research has shown that the co-existence of 6PPD and this compound in soil and water can enhance the residual persistence of this compound. rsc.org

Specifically, 6PPD was found to increase the photolysis half-life of this compound by 191% in water and by 50% on soil surfaces. rsc.org The mechanism behind this is the ability of 6PPD to scavenge free radicals and inhibit hydroxylation and oxidation, thereby slowing the degradation of this compound. rsc.org This interaction highlights how the presence of other common pollutants can exacerbate the environmental persistence and potential risks associated with this compound. rsc.org

Ecotoxicological Impact Studies on Non-Target Organisms

While effective as a pesticide, this compound poses a significant risk to many non-target organisms due to its high toxicity, particularly to aquatic life and certain invertebrates. orst.edubeyondpesticides.org

This compound is extremely toxic to fish and aquatic invertebrates. orst.edubeyondpesticides.org The 96-hour lethal concentration (LC50) for rainbow trout is 0.003 mg/L, and for bluegill sunfish, it is 0.0096 mg/L. orst.edu Daphnia magna, a freshwater invertebrate, is one of the most sensitive species, with a reported LC50 value of 0.34 ppb. nih.gov Studies in man-made ponds showed that this compound caused temporary but significant population reductions in a wide variety of aquatic invertebrates, including Cladocera, Copepoda, and Chironomid larvae, with recovery times ranging from 14 to 53 days depending on the concentration. researchgate.net

The compound is also highly toxic to bees, with a reported 24-hour contact LC50 of 0.002 µ g/bee . orst.edu In contrast, this compound is considered practically nontoxic to birds. orst.edu The dietary LC50 for bobwhite quail is 3102 ppm, and for mallard ducks, it is 383 ppm. orst.edunih.gov

Regarding soil organisms, this compound shows varied toxicity. It displays relatively low toxicity to earthworms, with a reported LC50 of 28 ppm in soil. nih.gov However, it can negatively affect other soil dwellers. Studies on the land snail Theba pisana showed a 48-hour LD50 of 1.048 µ g/snail and sublethal effects including a decrease in energy reserves. nih.gov Although reported to be easily degradable, this compound has been shown to alter the composition of soil microbial communities and decrease their complexity and stability in the short term. frontiersin.org

Table 2: Ecotoxicity of this compound to Various Non-Target Organisms

Organism Group Species Endpoint Value References
Fish Rainbow Trout (Oncorhynchus mykiss)96-hr LC500.003 mg/L orst.edu
Bluegill Sunfish (Lepomis macrochirus)96-hr LC500.0096 mg/L orst.edu
Sheepshead Minnow (Cyprinodon variegatus)96-hr LC500.015 mg/L orst.edu
Aquatic Invertebrates Daphnia magna48-hr LC500.34 µg/L (ppb) nih.gov
Birds Bobwhite Quail (Colinus virginianus)Dietary LC503102 ppm orst.edunih.gov
Mallard Duck (Anas platyrhynchos)Dietary LC50383 ppm nih.gov
Insects Honey Bee (Apis mellifera)24-hr Contact LC500.002 µ g/bee orst.edu
Soil Invertebrates EarthwormLC5028 ppm nih.gov
Land Snail (Theba pisana)48-hr LD501.048 µ g/snail nih.gov

Aquatic Ecosystems Research

This compound's introduction into aquatic environments, primarily through runoff, poses a risk to various aquatic organisms. cyf-kr.edu.plnih.gov Although it has a short half-life in water due to rapid photodegradation, its high toxicity at very low concentrations warrants careful consideration. cyf-kr.edu.plresearchgate.net

Research has consistently demonstrated that this compound is extremely toxic to aquatic invertebrates, particularly Daphnia magna. cyf-kr.edu.plnih.gov Studies have shown that even at very low concentrations, this compound can cause significant mortality and inhibit reproduction in these organisms. cyf-kr.edu.pluludag.edu.tr

One study recorded 24-hour and 48-hour acute LC50 (lethal concentration for 50% of the population) values for D. magna as 0.020 µg/L and 0.0043 µg/L, respectively, highlighting its high acute toxicity. uludag.edu.truludag.edu.tr Another 21-day exposure test revealed extremely high toxicity to the survival and reproduction of Daphnia magna. cyf-kr.edu.plnih.gov In fact, concentrations as low as 0.0094 μg/l were found to cause mortality and inhibit reproduction. cyf-kr.edu.pl The U.S. Environmental Protection Agency (EPA) has also noted that chronic freshwater invertebrate risk quotients range from 0.73 to 76.3, indicating a significant potential for risk. epa.gov

Table 1: Acute Toxicity of this compound to Daphnia magna

Exposure TimeLC50 Value (µg/L)Source
24 hours0.020 uludag.edu.truludag.edu.tr
48 hours0.0043 uludag.edu.truludag.edu.tr
21 days (Chronic)0.0094 (mortality & reproduction inhibition) cyf-kr.edu.pl

While still a concern, fish species like zebrafish (Danio rerio) and common carp (B13450389) (Cyprinus carpio) appear to be less sensitive to this compound than aquatic invertebrates. cyf-kr.edu.plnih.gov However, adverse effects have been documented. cyf-kr.edu.plnih.govresearchgate.net

Studies on zebrafish have shown that this compound exposure can lead to behavioral changes, liver damage, and neurotoxicity. researchgate.netmdpi.com One study determined the 96-hour LC50 for adult zebrafish to be 105.68 μg/L. researchgate.net Histological analysis of zebrafish exposed to this compound revealed morphological alterations in hepatocytes, glycogen (B147801) accumulation, and cytoplasmic degeneration. researchgate.net Another study on zebrafish embryos found that this compound exposure impaired brain development and affected motor behaviors. mdpi.com

For the common carp (Cyprinus carpio), exposure to this compound has also been reported to cause adverse effects. nih.gov The U.S. EPA has reported that chronic freshwater fish risk quotients range from 0.04 to 3.5. epa.gov While bioconcentration factors in bluegill sunfish were found to be low to moderate, the potential for both acute and chronic risks to freshwater and estuarine/marine fish exists, particularly from foliar and seed treatment uses. epa.govregulations.gov

Table 2: Toxicity of this compound to Fish Species

SpeciesEffectMeasurementValueSource
Zebrafish (Danio rerio)Acute Toxicity96-hour LC50105.68 µg/L researchgate.net
Zebrafish (Danio rerio)Developmental ToxicityLOEC (Lowest Observed Effect Concentration)<0.055 mg/L mdpi.com
Bluegill SunfishBioconcentrationBCF (whole fish)19-69 epa.gov
Freshwater FishChronic RiskRisk Quotient0.04 - 3.5 epa.gov

Terrestrial Ecosystems Research

This compound can enter terrestrial ecosystems directly through agricultural application or indirectly via the feces of treated animals. researchgate.net It binds strongly to soil particles and has a reported laboratory soil aerobic half-life of up to 115 days. researchgate.netepa.gov

Research indicates that this compound can have negative effects on various soil invertebrates. researchgate.netresearchgate.net Among the tested organisms, collembolans (springtails) have been identified as particularly sensitive. researchgate.net

One study found that the reproduction of two springtail species, Folsomia fimetaria and Folsomia candida, was significantly affected at this compound concentrations of 0.25 and 0.5 mg/kg dry weight (DW) of soil, respectively. researchgate.net The EC10 value (the concentration causing a 10% effect) for springtail reproduction was as low as 0.05 mg/kg. researchgate.net Earthworms (Eisenia andrei) were also affected, with an EC10 for reproduction of 0.06 mg/kg, although their survival and growth were not impacted at the tested concentrations. researchgate.net Enchytraeids showed a reduction in the number of juveniles at concentrations above 10 mg/kg. researchgate.net

In another study, earthworms were the most affected among the tested soil invertebrates, with an LC50 of 18 mg/kg dry soil. researchgate.net The European Food Safety Authority (EFSA) has also identified a need to review the risk assessment for soil macroorganisms. nih.gov

Table 3: Toxicity of this compound to Soil Invertebrates

OrganismEndpointValue (mg/kg dry soil)Source
Springtails (Folsomia spp.)Reproduction (EC10)0.05 researchgate.net
Earthworms (Eisenia andrei)Reproduction (EC10)0.06 researchgate.net
Earthworms (Eisenia andrei)Mortality (LC50)18 researchgate.net
EnchytraeidsReproduction (EC10)12.8 researchgate.net

The impact of this compound on pollinators, particularly honeybees (Apis mellifera), is a significant concern. openaccessjournals.comregulations.gov Studies have shown that this compound is toxic to honeybees, with effects being dose- and time-dependent. usda.gov

Oral administration of this compound to honeybee workers demonstrated that exposure to a concentration of 100 ppb resulted in 23% mortality on day 1 and 93% by day 7. usda.gov Another study found that this compound was more toxic to honeybee workers than deltamethrin, with a shorter lethal time (LT50). researchgate.net Histological examination revealed that this compound exposure affected the midgut cells of honeybees, potentially causing digestive disorders. researchgate.netresearchgate.net The U.S. EPA has identified potential risks to bees from foliar and seed treatment uses of this compound. regulations.gov

For non-target arthropods in general, risk assessments have indicated a higher failure rate in passing safety evaluations compared to bees, suggesting a broader risk to this group. openagrar.de

Table 4: Toxicity of this compound to Honeybees (Apis mellifera)

Concentration (ppb)Mortality Rate (Day 1)Mortality Rate (Day 7)Source
200.17%18.2% usda.gov
442.1%59% usda.gov
10023%93% usda.gov

Phytotoxicity and Plant Uptake Studies

Generally, this compound is considered to have low toxicity to plants. researchgate.netfrontiersin.orgnih.gov However, some studies have reported potential negative effects on certain crops and instances of phytotoxicity.

One study on cucumber seedlings found that while all tested concentrations of this compound did not negatively affect seed germination, higher concentrations could reduce shoot and root length. nih.gov Specifically, a concentration of 1000 ppm reduced shoot length by 49.15% after 20 days. nih.gov Conversely, other research on maize, sugar beet, and cotton seedlings found no negative effects on root and shoot weight at various concentrations. nih.gov Similarly, tobacco seeds treated with this compound showed no significant impact on germination and survival, suggesting no phytotoxic effect at the tested concentrations. nih.gov

Residues of this compound and its metabolites in soil may adversely affect the roots of some crops, such as cucumber. frontiersin.orgnih.gov A study investigating the effects of this compound on date palm fruits found that its application reduced the density of dust mites and improved the anatomical characteristics of the fruits. researchgate.net

Genotoxicity and Cytotoxicity in Model Organisms

The Allium cepa (onion) root tip assay is a widely utilized and sensitive method for evaluating the cytotoxic and genotoxic potential of environmental contaminants, including pesticides like this compound. serbiosoc.org.rs This plant-based system is recognized for its strong correlation with mammalian and non-mammalian test models, making it a valuable tool for environmental biomonitoring. serbiosoc.org.rs Studies employing this assay have consistently demonstrated that this compound exhibits significant cytotoxic and genotoxic effects on the meristematic cells of Allium cepa roots. researchgate.netserbiosoc.org.rs

Research findings indicate that exposure to this compound leads to a dose-dependent and time-dependent decrease in the mitotic index (MI), which is a biomarker for cell proliferation. researchgate.net This reduction in MI signifies a cytotoxic effect, potentially stemming from a depressive impact on mitochondria. researchgate.net For instance, after a 96-hour exposure, this compound concentrations of 1.25, 2.50, and 5.00 mg/L resulted in a significant decrease in MI, with the 5.00 mg/L concentration showing the highest cytotoxicity. researchgate.net Another study observed a decline in the mitotic index following a 72-hour exposure to concentrations of 0.025 ml/L, 0.050 ml/L, and 0.100 ml/L. nih.gov

Genotoxic effects are evidenced by a significant, concentration-dependent increase in the frequency of chromosomal aberrations (CAs) and DNA damage. researchgate.netserbiosoc.org.rs Observed abnormalities include the formation of micronuclei, sticky chromosomes, fragments, bridges during anaphase, unequal chromatin distribution, and multipolar anaphases. researchgate.netnih.gov Comet assays (single-cell gel electrophoresis) have also confirmed an increase in DNA damage with rising this compound concentrations. serbiosoc.org.rs These findings collectively reveal that this compound can induce lethal effects, chromosomal damage, and DNA damage in A. cepa root cells, even at low concentrations over extended exposure periods. researchgate.netserbiosoc.org.rs Furthermore, this compound exposure has been shown to cause a notable decrease in root elongation, germination rates, and weight gain in A. cepa bulbs. nih.gov One study determined the median effective concentration (EC₅₀) for root growth inhibition to be 2.50 mg/L. serbiosoc.org.rsresearchgate.net

Table 1: Summary of Cytogenetic and Genotoxic Effects of this compound in Allium cepa Root Tip Assays

ParameterObserved EffectsConcentration/Exposure DetailsReference
Cytotoxicity (Mitotic Index)Significant, concentration- and time-dependent decrease.1.25, 2.50, and 5.00 mg/L for 96 hours. researchgate.netserbiosoc.org.rs
Genotoxicity (Chromosomal Aberrations)Significant, concentration-dependent increase. Types include micronuclei, fragments, sticky chromosomes, bridges, and unequal chromatin distribution.0.025, 0.050, and 0.100 ml/L for 72 hours. nih.gov
DNA Damage (Comet Assay)Significant, concentration-dependent increase in DNA damage.1.25, 2.50, and 5.00 mg/L for 96 hours. researchgate.netserbiosoc.org.rs
Macroscopic EffectsConcentration-based decline in root growth, germination ratio, and weight gain.EC₅₀ for root growth at 2.50 mg/L. serbiosoc.org.rsnih.govresearchgate.net

Environmental Risk Assessment Methodologies

Environmental risk assessments for this compound utilize various models to estimate predicted environmental concentrations (PECs) in different compartments. nih.gov The U.S. Environmental Protection Agency (EPA) employs models like the Pesticide Water Calculator (PWC) to generate estimated environmental concentrations in aquatic ecosystems. regulations.gov For assessing risks to terrestrial organisms, models such as the Terrestrial Residual Exposure (T-REX) model are used to calculate risk quotients based on dietary exposure for birds and mammals. epa.gov

These models incorporate a range of input parameters derived from environmental fate studies. Key parameters for this compound include its soil half-life, which is reported to be around 203 days, and its benthic half-life of 677 days. regulations.gov this compound adsorbs strongly to soil, indicated by a high organic carbon-water (B12546825) partitioning coefficient (Koc) of approximately 5500 ml/g, which suggests very low mobility in soil and minimizes the potential for leaching to groundwater. regulations.govepa.gov It is relatively stable to hydrolysis but is subject to photodegradation, with a photolysis half-life in surface soil of 21 hours and an aqueous photolysis half-life of 12 hours in sunlit surface waters. epa.gov Modeling for dietary exposure in terrestrial assessments has sometimes used a default foliar dissipation half-life of 35 days. epa.gov The development of these exposure assessments is foundational to conducting comprehensive ecological risk assessments. regulations.gov

Ecological risk assessments have identified several critical areas of concern where this compound use may pose a high risk to non-target organisms. nih.gov These risks are often associated with specific use patterns, such as foliar spray applications. regulations.govepa.gov

Aquatic Ecosystems: A significant area of concern is the chronic risk to aquatic invertebrates. nih.gov Both freshwater and estuarine/marine invertebrates are at risk from this compound exposure. epa.gov While risks to aquatic plants are not expected, potential risks have been identified for fish, which also serve as surrogates for aquatic-phase amphibians. regulations.gov The high toxicity of this compound to fish and aquatic invertebrates is a primary driver of these concerns. beyondpesticides.orgnih.gov

Terrestrial Ecosystems: For terrestrial animals, foliar uses of this compound present potential risks to birds, reptiles, terrestrial-phase amphibians, and mammals. regulations.govepa.gov Tree injection uses have also been identified as a potential risk for all modeled terrestrial animals, including both vertebrates and invertebrates. regulations.gov

Soil Environment: The soil compartment is another critical area. This compound residues in soil may negatively affect soil invertebrates and the roots of some crops. nih.gov A high risk has been identified for earthworms and other soil macroorganisms. nih.gov Although this compound can degrade in soil, its persistence under certain conditions and its strong adsorption to soil particles are key factors in its risk profile for soil-dwelling organisms. epa.govbeyondpesticides.org

Pollinators: Terrestrial invertebrates, particularly bees, are at risk. regulations.gov While a complete dataset on toxicity to larval bees was noted as a gap in some assessments, the existing data on this compound's toxicity to bees are sufficient to identify risk from its use. regulations.gov

Advanced Analytical Methodologies for Abamectin Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental separation science technique used to isolate and analyze components within a complex mixture. For abamectin (B1664291), liquid chromatography (LC) is the preferred method due to its high molecular weight and instability under the conditions typically used in gas chromatography. epa.govnih.govepa.gov

High-Performance Liquid Chromatography (HPLC)

Coupled with Fluorescence Detector (LC-FLD)

Fluorescence detection is one of the most sensitive methods for this compound analysis, particularly after appropriate derivatization. epa.govscirp.orgscirp.orgresearchgate.netoup.comnih.gov this compound itself has limited native fluorescence, necessitating a derivatization step to form a fluorescent product. epa.gov This approach significantly enhances the sensitivity and selectivity of the analysis, making it suitable for trace residue determination in complex matrices like food, water, and biological samples. epa.govscirp.orgnih.govnih.gov

Research findings demonstrate the effectiveness of HPLC-FLD for this compound analysis. For instance, a method for determining this compound residues in avocados utilized HPLC-FLD with pre-column derivatization using trifluoroacetic anhydride (B1165640) (TFAA) and N-methylimidazole (NMIM). nih.gov The mobile phase consisted of water, methanol, and acetonitrile (B52724) (5:47.5:47.5 v/v/v), and detection was performed at excitation and emission wavelengths of 365 nm and 470 nm, respectively. nih.gov Another HPLC-FLD method for this compound in edible oils, also employing derivatization with TFAA and N-methylimidazole, reported a limit of detection (LOD) of 0.001 mg/kg and a limit of quantitation (LOQ) of 0.003 mg/kg, with recoveries ranging from 86% to 100.4%. oup.com A short-time derivatization method coupled with HPLC-FLD for this compound in water achieved detection and quantification limits of 0.1 µg·L⁻¹ and 0.2 µg·L⁻¹, respectively, with a recovery of around 108%. scirp.org

Here is a summary of some research findings using HPLC-FLD for this compound analysis:

MatrixDerivatization AgentsExcitation (nm)Emission (nm)LOD (µg/L or mg/kg)LOQ (µg/L or mg/kg)Recovery (%)Reference
AvocadosTFAA, N-methylimidazole365470Not specifiedNot specifiedNot specified nih.gov
Edible OilsTFAA, N-methylimidazole3654750.001 mg/kg0.003 mg/kg86-100.4 oup.com
Water1MI, ACN:TFAA (2:1)3644750.1 µg/L0.2 µg/L~108 scirp.org
Bovine Muscle1-methylimidazole, TFAA3654705 ppb (0.005 mg/kg)Not specified73.3-110 jfda-online.com
Coupled with Ultraviolet Detector (LC-UV)

A validated HPLC-UV method for the simultaneous determination of this compound homologs (H2B1a and H2B1b) in a gel formulation used UV detection at 245 nm. scielo.br The method showed good linearity in the concentration ranges of 148.1 – 222.3 µg mL⁻¹ for H2B1a and 7.7 – 11.5 µg mL⁻¹ for H2B1b. scielo.br Detection limits were 2.8 µg mL⁻¹ for H2B1a and 1.2 µg mL⁻¹ for H2B1b, with quantitation limits of 8.6 µg mL⁻¹ and 3.8 µg mL⁻¹, respectively. scielo.br Another HPLC-UV method for this compound in water utilized detection at 220 nm and achieved a linear range of 1-1000 ppb with a LOQ of 1.0 ppb. core.ac.uk

Here is a summary of some research findings using HPLC-UV for this compound analysis:

MatrixDetection Wavelength (nm)Linear Range (µg/mL or ppb)LOD (µg/mL or ppb)LOQ (µg/mL or ppb)Reference
Gel formulation245148.1-222.3 (H2B1a), 7.7-11.5 (H2B1b)2.8 (H2B1a), 1.2 (H2B1b)8.6 (H2B1a), 3.8 (H2B1b) scielo.br
Water2201-1000 ppbNot specified1.0 ppb core.ac.uk
Fruit Juice2452.5-500 µg/L (B1b), 1.0-500 µg/L (B1a)0.8 µg/L (B1b), 0.3 µg/L (B1a)Not specified orientjchem.org
Coupled with Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) provides high selectivity and sensitivity for this compound analysis, particularly when dealing with complex matrices or the need for confirmation of identity. scirp.orgnih.govscirp.org LC-MS allows for the detection of this compound based on its mass-to-charge ratio, and tandem mass spectrometry (LC-MS/MS) can provide further structural information, enhancing confidence in identification and quantification. nih.govacs.orgnih.gov Various ionization techniques, such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), have been used for this compound in LC-MS applications. nih.govacs.orgnih.gov

LC-MS methods have been developed for this compound in various matrices. An LC-MS/MS method using APCI was developed for the determination of this compound in soil samples. nih.gov This method eliminated matrix interferences and resulted in increased sensitivity compared to UV detection. nih.gov Another LC-MS/MS method utilizing positive electrospray ionization (ESI+) was developed for the determination of this compound and other avermectins in milk. nih.gov This method achieved simultaneous confirmation and quantification. nih.gov Research has also explored different quantitative approaches for this compound using LC-MS, comparing various atmospheric pressure interfaces and adduct formation. acs.org The use of an in-source fragment as a precursor ion or monitoring alkali ion adducts like [M + Na]⁺ has shown good sensitivity for residue analysis. acs.org

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses smaller particle size columns and higher mobile phase pressures, resulting in faster separations, improved resolution, and increased sensitivity compared to conventional HPLC. researchgate.net UHPLC is increasingly being applied to this compound analysis, often coupled with sensitive detectors like fluorescence or mass spectrometry. researchgate.netrsc.orgusda.govpreprints.orgresearchgate.net

UHPLC coupled with fluorescence detection (UHPLC-FLD) has been developed for the simultaneous quantification of this compound and other avermectins in various matrices, including aquatic foods. researchgate.net UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) offers a powerful tool for the confirmation and quantification of this compound residues at very low levels in complex samples like animal tissues and edible oils. rsc.orgusda.govpreprints.orgresearchgate.net A UHPLC-MS/MS method for this compound in edible oils using solid phase extraction (SPE) achieved a LOD of 0.16 µg kg⁻¹ and good linearity (R² > 0.999). rsc.org Another UHPLC-MS/MS method for avermectins, including this compound, in crops like soybean, bean, and maize, reported LODs of 1.2 µg kg⁻¹ for this compound. preprints.org UHPLC-MS/MS is also used as a multi-residue confirmation method for abamectins in animal muscle tissues, with minimum levels of applicability (MLA) as low as 7.5 ng/g. usda.gov

Derivatization Methods for Enhanced Analytical Sensitivity

As mentioned earlier, this compound often requires derivatization to enhance its detectability, particularly when using fluorescence detection. epa.govscirp.orgscirp.orgepa.govresearchgate.netoup.comnih.gov The derivatization process typically involves converting the this compound molecule into a fluorescent or more easily ionizable derivative.

A common derivatization method involves the reaction of this compound with acetic anhydride/1-methylimidazole/DMF, which leads to acylation and dehydration, forming a fluorescent derivative. epa.govepa.gov This reaction has been used for this compound determination in various matrices. epa.gov Another widely used derivatization approach for fluorescence detection utilizes trifluoroacetic anhydride (TFAA) and N-methylimidazole (NMIM). researchgate.netoup.comnih.gov This reaction can be relatively fast, requiring only a few minutes at room temperature in some methods. scirp.orgresearchgate.netfao.org The resulting fluorescent derivative allows for sensitive detection by HPLC-FLD. researchgate.netoup.comnih.gov

Research has focused on optimizing derivatization conditions, such as reaction time and temperature, to improve efficiency and derivative stability. scirp.org A short-time derivatization method for this compound in water achieved a stable derivative within 60 minutes at room temperature (25°C). scirp.org These derivatization methods are crucial sample preparation steps that significantly contribute to the sensitivity and effectiveness of chromatographic analysis for this compound.

Short-Time Derivatization Techniques

This compound and other avermectins lack strong chromophores, making direct detection by UV-Vis spectroscopy challenging at trace levels. epa.gov Fluorescence detection offers higher sensitivity, but the native compounds are not fluorescent. Therefore, derivatization is a crucial step in many analytical methods, particularly when using fluorescence detection. scirp.orgepa.govresearchgate.net

Immunochemistry Assays for Avermectins

Immunochemistry assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and lateral-flow immunochromatographic assays (ICA), have been developed for the analysis of avermectins. scirp.orgtandfonline.comtandfonline.comthermofisher.com These methods offer advantages in terms of simplicity and speed, making them suitable for rapid screening of samples. tandfonline.comtandfonline.com

Indirect competitive ELISA (ic-ELISA) has been developed for the simultaneous detection of avermectin (B7782182) and ivermectin. tandfonline.comtandfonline.com These assays utilize specific antibodies that can bind to avermectins. tandfonline.comthermofisher.comthermofisher.com For example, a sensitive monoclonal antibody (mAb), 1H2, has been generated that simultaneously detects avermectin and ivermectin. tandfonline.comtandfonline.com Lateral-flow immunochromatographic assay strips based on such antibodies allow for semi-quantitative and quantitative detection, with results obtainable visually or using a strip scan reader. tandfonline.comtandfonline.com

Sample Preparation Techniques (e.g., Solid Phase Extraction - SPE)

Sample preparation is a critical step in this compound analysis to isolate and concentrate the analyte from complex matrices and remove interfering substances. Solid Phase Extraction (SPE) is a widely used technique for this purpose. orientjchem.orgscirp.orgscielo.brbrjac.com.brrsc.orgnih.gov

SPE involves passing the sample extract through a cartridge containing a sorbent material, such as C18 silica. scielo.brbrjac.com.br this compound is retained on the sorbent while matrix components are washed away. The retained this compound is then eluted using a suitable solvent. scielo.brrsc.orgnih.gov SPE can be used in conjunction with various extraction methods, such as acetonitrile extraction, to purify the extract before analysis. scielo.brnih.govrsc.org SPE can also be combined with other microextraction techniques, like dispersive liquid-liquid microextraction, for enhanced purification and enrichment, particularly in complex matrices like citrus fruits. nih.gov While SPE is effective, it can sometimes be a high-cost technique and may require lengthy method development. brjac.com.br

Analytical Method Validation Parameters

Validation of analytical methods for this compound is essential to ensure their reliability, accuracy, and sensitivity. Several parameters are evaluated during method validation.

Recovery, Precision, Accuracy, Linearity

Recovery: Recovery studies assess the efficiency of the method in extracting and detecting the analyte from a sample matrix. It is typically determined by spiking blank samples with known concentrations of this compound and comparing the measured concentration to the spiked concentration. scirp.orgsemanticscholar.orgresearchgate.netresearchgate.net Reported recovery rates for this compound analysis in various matrices, such as water, milk, edible oils, and soybean roots, generally fall within acceptable ranges, often between 70% and 112%. semanticscholar.orgresearchgate.netscielo.brnih.govtandfonline.comtandfonline.combrjac.com.brrsc.orgresearchgate.netresearchgate.net

Precision: Precision refers to the agreement among independent test results obtained under stipulated conditions. It is often expressed as relative standard deviation (RSD). scirp.orgsemanticscholar.orgbrjac.com.brrsc.orgresearchgate.netresearchgate.net Low RSD values indicate high precision. Studies report satisfactory precision for this compound analysis, with RSD values typically below 10% or 20%, depending on the matrix and method. scielo.brnih.govbrjac.com.brrsc.orgresearchgate.netresearchgate.netnih.gov

Accuracy: Accuracy represents the closeness of agreement between a measured value and the true value. It can be assessed through recovery studies or by analyzing certified reference materials. scirp.orgsemanticscholar.org Accuracy values around 100% indicate good agreement. scirp.orgsemanticscholar.org

Linearity: Linearity demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. This is typically evaluated by analyzing a series of standards at different concentrations and constructing a calibration curve. scirp.orgsemanticscholar.orgresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.netnih.gov A high correlation coefficient (r or R²) close to 1 indicates good linearity. scirp.orgresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.netnih.gov Reported R² values for this compound analysis are frequently 0.99 or higher. scirp.orgresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.netnih.gov

Limits of Detection (LOD) and Quantification (LOQ)

Limits of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, although not necessarily quantified. It is often determined based on a signal-to-noise ratio (S/N) of 3. scirp.orgsemanticscholar.orgnih.gov

Limits of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. It is typically determined based on a signal-to-noise ratio (S/N) of 5 or 10, or based on recovery and precision at low concentrations. scirp.orgsemanticscholar.orgnih.gov

Reported LOD and LOQ values for this compound analysis vary depending on the matrix, sample preparation, and detection technique used. For instance, LODs ranging from 0.001 to 0.16 µg/kg or µg/L and LOQs from 0.003 to 0.36 µg/L or mg/kg have been reported in different studies and matrices like edible oils, water, milk, and soybean roots. scirp.orgsemanticscholar.orgresearchgate.netscielo.brnih.govscirp.orgbrjac.com.brrsc.orgresearchgate.netnih.gov These limits are often below the maximum residue limits (MRLs) established by regulatory bodies, demonstrating the sensitivity of the methods. scielo.br

Here is a summary of some validation data:

MatrixMethodRecovery (%)Precision (RSD%)Linearity (R²)LODLOQSource
WaterSPE/HPLC-FLD with derivatization~108120.99450.1 µg·L⁻¹0.2 µg·L⁻¹ scirp.orgsemanticscholar.orgscirp.org
Bovine MilkAcetonitrile extraction/SPE/HPLC-FLD with derivatization75-101<10Not specified0.10 µg L⁻¹0.18 µg L⁻¹ scielo.br
Edible OilsSPE/UPLC-MS/MS91.7-101.8<7.00.99960.16 μg kg⁻¹Not specified rsc.orgresearchgate.net
Edible OilsAcetonitrile extraction/HPLC-FLD with derivatization86-100.4<10.1Not specified0.001 mg/kg0.003 mg/kg researchgate.netnih.gov
Soybean RootsQuEChERS/LC-MS/MS99-106Intraday 3-9, Interday 6-70.9950.05 mg kg⁻¹0.10 mg kg⁻¹ brjac.com.br
Citrus FruitsSPE/DLLME/HPLC-UV87-96<11B1a: 0.998, B1b: 0.991B1a: 0.001 mg/kg, B1b: 0.008 mg/kgNot specified nih.gov
EggsLLE/HPLC-PDANot specified<20≥ 0.99932.1–10.5 µg/kg7.8–28.4 µg/kg nih.gov

Application in Environmental and Biological Matrices

Analytical methods for this compound are applied to a variety of environmental and biological matrices to monitor its presence and understand its fate.

In environmental matrices, this compound analysis is performed on water and soil samples. scirp.orgsemanticscholar.orgresearchgate.netresearchgate.net Despite its tendency to bind to soil, this compound can reach aquatic environments. researchgate.netresearchgate.net Studies have evaluated the presence of this compound residues in river water samples collected near agricultural areas. scirp.orgsemanticscholar.orgresearchgate.netscirp.org Although this compound can degrade relatively quickly in aquatic environments, sensitive analytical methods are required to detect potential residues. scirp.orgsemanticscholar.org

In biological matrices, this compound analysis is conducted on samples such as milk, edible oils, fruits, vegetables, and animal tissues. orientjchem.orgresearchgate.netscielo.brnih.govbrjac.com.brrsc.orgnih.govresearchgate.netnih.gov Analytical methods are used to determine this compound residues in food products to ensure compliance with maximum residue limits. semanticscholar.orgscielo.br Methods have been developed for the analysis of this compound in milk using techniques like HPLC-FLD coupled with SPE and derivatization. scielo.br this compound residues have also been analyzed in edible oils using SPE combined with UPLC-MS/MS or HPLC-FLD. researchgate.netnih.govrsc.org Analysis in plant tissues, such as soybean roots and citrus fruits, is performed using methods involving techniques like QuEChERS or SPE coupled with LC-MS/MS or HPLC-UV. brjac.com.brnih.gov

Analysis in Animal Tissues and Feed (research applications)

Analyzing this compound in animal tissues and feed is important for understanding its metabolism, distribution, and potential residues in the food chain. Similar to other matrices, HPLC, often coupled with fluorescence detection or mass spectrometry, is the primary analytical technique used in research applications. researchgate.netnih.govoup.comepa.govresearchgate.net

Sample preparation for animal tissues typically involves extraction using organic solvents like acetonitrile. nih.govepa.govresearchgate.net Cleanup procedures, such as liquid-liquid extraction or SPE using C18 or alumina (B75360) columns, are essential to reduce matrix effects. researchgate.netnih.govresearchgate.net Derivatization is frequently employed for fluorescence detection. researchgate.netresearchgate.net

LC-MS/MS is a powerful tool for the simultaneous quantification of this compound and other avermectins in animal tissues like muscle, liver, and fat, offering high sensitivity and selectivity. nih.gov Methods using LC-MS/MS have demonstrated excellent linearity and high recoveries in bovine tissues. nih.gov

Research studies have reported successful application of these methods for this compound analysis in animal matrices. For example, an HPLC method with fluorescence detection was used for the analysis of this compound in cattle tissues, showing acceptable recovery data and a limit of quantification of 0.005 ppm. epa.gov A LC-MS/MS method for bovine tissues achieved recoveries in the range of 87.9-99.8%. nih.gov For milk, LC-MS/MS methods have been developed with low limits of detection and quantification. researchgate.netoup.com

Homolog and Metabolite Analysis

The analysis of this compound is complicated by its composition of two primary homologs, B1a and B1b, and the formation of degradation products and metabolites. Analytical methods must be capable of distinguishing and quantifying these related compounds.

Simultaneous Determination of B1a and B1b Homologs

This compound is defined as a mixture of avermectin B1a and avermectin B1b. fao.orgfao.org Analytical methods are designed to measure both homologs, which typically appear as two distinct peaks in chromatograms. fao.org The relative proportions of B1a and B1b in technical this compound are usually around ≥ 80% and ≤ 20%, respectively. fao.orgscielo.brfao.org

HPLC is commonly used for the simultaneous determination of B1a and B1b homologs. fao.orgscielo.brscielo.br The separation of these homologs is achieved through optimized chromatographic conditions, including the choice of stationary phase (e.g., C18) and mobile phase composition. scielo.brscielo.br Fluorescence detection after derivatization is a standard approach for quantifying both homologs with high sensitivity. fao.orgresearchgate.net

Research has focused on developing and validating HPLC methods for the simultaneous quantification of B1a and B1b in various matrices, including pharmaceutical formulations and plant tissues. scielo.brscielo.br These methods have demonstrated good linearity, accuracy, and precision for both homologs. scielo.brscielo.br

Characterization and Quantification of Degradation Products and Metabolites

This compound can undergo degradation through various pathways, including photolysis and microbial activity, leading to the formation of degradation products. fao.orgscirp.orgresearchgate.netepa.gov In biological systems, this compound is metabolized, producing metabolites. epa.govwho.int Identifying and quantifying these transformation products is essential for a comprehensive understanding of this compound's fate in the environment and living organisms.

Analytical techniques such as HPLC coupled with fluorescence detection or mass spectrometry are used to characterize and quantify degradation products and metabolites. fao.orgnih.govepa.govresearchgate.neteurl-pesticides.eu Mass spectrometry, particularly LC-MS/MS, is invaluable for the structural elucidation of unknown degradation products and metabolites. nih.govnih.govresearchgate.netepa.govresearchgate.net

Studies have identified specific degradation products, such as the 8,9-Z isomer of avermectin B1a, which can be formed through photoisomerization. fao.orgnih.govepa.gov Analytical methods often include the analysis of this isomer as part of the total this compound residue. fao.orgnih.gov Metabolites observed in animal tissues have been characterized using techniques like nuclear magnetic resonance spectrometry and mass spectrometry. epa.govwho.int Examples of identified metabolites in rats include 24-hydroxymethyl-avermectin B1a and 3ʺ-O-desmethyl-avermectin B1a. who.int

Research into microbial degradation of this compound has also led to the identification and characterization of novel degradation products using HPLC-MS/MS. researchgate.net These studies contribute to understanding the environmental fate of this compound and the potential for bioremediation.

The complexity of matrices and the low concentrations at which this compound and its transformation products may be present necessitate sensitive and selective analytical methodologies. Continued research in this area focuses on improving extraction efficiency, cleanup procedures, and detection limits to ensure accurate and reliable quantification of this compound and its related compounds in diverse research applications.

Structure Activity Relationship and Derivative Development in Research

Structure-Activity Relationship (SAR) Studies of Avermectins

SAR studies of avermectins, the class of compounds to which abamectin (B1664291) belongs, focus on understanding how modifications to the core macrocyclic lactone structure and its substituents impact biological activity. These studies have revealed key structural features essential for their potent anthelmintic, insecticidal, and acaricidal properties. Avermectins and milbemycins share superimposable macrocyclic lactone structures and the same mode of action, targeting glutamate-gated chloride channels in invertebrates. nih.gov

Impact of Structural Modifications on Biological Activity

Modifications at various positions on the avermectin (B7782182) molecule have been explored to understand their effect on biological activity. The macrocyclic lactone ring and the sugar moiety are particularly important for activity. illinois.edu The C-5 hydroxyl group is considered crucial for biological properties. researchgate.net The C-4'' hydroxyl group on the oleandrose (B1235672) disaccharide is also significant, and C4''-substituted avermectin derivatives have shown improved bioactivities and better pharmacokinetic profiles. researchgate.net

Studies have investigated modifications at positions such as C-5, C-4', C-23, and C-4'' to optimize activity and spectrum. illinois.edu For instance, compounds of the B series, which have an unsubstituted hydroxyl group at the 5-position, are generally more potent than those of the A series. acs.org Reduction of the 22,23-olefin bond has been found to have little effect on activity, while further reduction substantially decreases it. acs.org The disaccharide moiety plays a pivotal role in the insecticidal activity of some derivatives. rsc.org Quantitative structure-activity relationship (QSAR) analyses suggest that the activity of avermectin analogs is related to their branching degree, molecular shape and size, and the number of double bonds. researchgate.net

Design and Synthesis of Novel this compound Derivatives

The understanding gained from SAR studies has facilitated the rational design and synthesis of novel this compound derivatives with improved characteristics. Thousands of avermectin derivatives have been studied, leading to the commercialization of various species for crop protection and pharmaceutical use. researchgate.net

Rational Design for Enhanced Potency and Spectrum

Rational design strategies are employed to create new avermectin derivatives with enhanced potency and a broader spectrum of activity, often targeting increased efficacy against resistant pests. illinois.edunih.govwikipedia.orglabsolu.ca By comparing the structures and pharmacological properties of existing avermectins and milbemycins, researchers design molecules with potentially better safety profiles and increased potency against specific targets. asm.org Modifications aim to improve physicochemical properties, bioavailability, pest spectrum, and efficacy. researchgate.net For example, rational modification of avermectin derivatives can lead to promising bioactive compounds. researchgate.net QSAR analysis provides useful information for the design and discovery of insecticidal and acaricidal agents by correlating chemical structure with biological activity. researchgate.net

Semi-synthetic Derivatives for Specific Applications (e.g., Emamectin (B195283) Benzoate (B1203000), Ivermectin)

Semi-synthetic derivatives of this compound have been developed to address specific needs in pest control and animal health. These modifications often involve targeted chemical transformations of the natural product.

Emamectin Benzoate: Emamectin benzoate is a semi-synthetic derivative of this compound, specifically the 4″-deoxy-4″-methylamino derivative. wikipedia.orgfao.org It is typically prepared as the salt with benzoic acid, which provides improved thermal stability and greater water solubility compared to the hydrochloride salt. cotton.org Emamectin benzoate exhibits unprecedented potency against a broad spectrum of lepidopterous pests, being significantly more potent than this compound against certain species. cotton.org This enhanced activity makes it valuable for crop protection. cotton.org

Ivermectin: Ivermectin is another crucial semi-synthetic derivative, produced by the hydrogenation of this compound at the 22,23-position. nih.govwikipedia.orgcotton.org While this modification has little effect on potency against nematodes, it results in a greater safety profile compared to this compound. rsc.org Ivermectin has been widely developed and used for controlling ecto- and endoparasites in animals and for treating parasitic infections in humans. wikipedia.orgcotton.org

These semi-synthetic derivatives demonstrate how targeted structural changes can lead to compounds with tailored properties for specific applications.

Molecular Evolution and Protein Engineering for Biosynthetic Pathways

Molecular evolution and protein engineering techniques are being applied to the biosynthetic pathways of avermectins to improve production and generate novel analogs. Avermectins are produced by the soil bacterium Streptomyces avermitilis. researchgate.netacs.org

Directed evolution has become a powerful tool for tailoring enzyme functions, enabling the development of enzymes with improved specificity, activity, stability, and solubility. illinois.edu In the context of avermectin biosynthesis, directed evolution and protein engineering approaches are used to manipulate the enzymatic machinery involved in the production of these compounds. mednexus.orgresearchgate.net For instance, directed evolution has been successfully applied to cytochrome P450 oxidases involved in the biocatalytic synthesis of 4″-oxo-avermectin, a key intermediate for emamectin production, to improve regiospecificity and reduce side product formation. researchgate.netnih.gov

Emerging Research Areas and Future Perspectives

Development of Novel Applications and Target Identification

Expanded Pest Targets beyond Current Scope

While abamectin (B1664291) is well-established for controlling mites, nematodes, and certain insect species, ongoing research is exploring its efficacy against a broader range of agricultural pests. openaccessjournals.comopenaccessjournals.com Studies are investigating its potential to manage destructive insects that are currently outside its primary registered uses. For instance, research has been conducted on the sublethal and transgenerational effects of this compound on the codling moth, Cydia pomonella, a major pest of fruit crops worldwide. bohrium.com Another area of investigation is its effectiveness against the migratory locust, Locusta migratoria, a pest known for causing widespread crop devastation. nih.govmdpi.com These studies aim to understand the compound's mechanism of action and potential application in controlling such significant threats to global food production. nih.govmdpi.com The expansion of this compound's target spectrum also includes non-agricultural applications, such as controlling public health pests like ants and cockroaches. dataintelo.com

Role in Plant Parasitic Nematode Management

The nematicidal properties of this compound are a significant focus of current research, positioning it as a promising alternative to more environmentally persistent nematicides. plantsciencejournal.com Plant parasitic nematodes (PPNs) cause substantial crop damage globally, and this compound has demonstrated significant efficacy in their control across various crops. plantsciencejournal.comacs.org

Research has confirmed this compound's activity against a wide array of PPNs, including:

Potato Cyst Nematode (Globodera pallida) : Studies have shown that this compound can significantly reduce the number of eggs, juveniles, and cysts in the soil, indicating its potential for managing this major potato pest. mdpi.com

Root-Knot Nematodes (Meloidogyne spp.) : this compound is effective against species like Meloidogyne incognita, reducing root galling and nematode reproduction in crops such as tomatoes and cucumbers. nih.govnih.gov

Other Nematodes : Its efficacy extends to other significant nematodes such as the root lesion nematode (Pratylenchus penetrans) and the reniform nematode (Rotylenchulus reniformis). mdpi.com

One innovative application is the use of this compound as a seed treatment. nih.gov This method protects plants during their initial growth phase by reducing nematode penetration into the roots. nih.gov For example, treating cucumber seeds with this compound has been shown to effectively control M. incognita under greenhouse conditions. nih.gov Furthermore, research into novel formulations, such as loading this compound onto plant virus nanoparticles, aims to improve its mobility in the soil and create a controlled-release system, thereby enlarging the zone of protection around the plant's root system. acs.org

Table 1: Efficacy of this compound Against Various Plant Parasitic Nematodes

Integration with Advanced Research Technologies

"Omics" Approaches in Ecotoxicology and Resistance Studies

The fields of genomics, transcriptomics, proteomics, and metabolomics—collectively known as "omics"—are providing powerful new tools for studying this compound. vu.nlnih.gov These technologies offer a system-level understanding of how organisms respond to chemical stressors and the molecular basis of insecticide resistance. vu.nlnih.gov

In ecotoxicology, omics approaches are used to assess the impact of this compound on non-target soil organisms. For example, gene expression studies in the springtail Folsomia candida help to understand the sublethal effects of environmentally relevant concentrations of the pesticide. vu.nl Such studies are valuable because gene expression analysis can be highly specific to the type of stressor and sensitive to low contaminant levels. vu.nl

A primary application of omics is in unraveling the mechanisms of this compound resistance in pests. nih.gov For the two-spotted spider mite, Tetranychus urticae, a major agricultural pest, transcriptomic data has indicated that mechanisms beyond simple target-site mutations are involved in resistance. nih.gov Research has functionally linked resistance to the activity of specific enzymes, such as cytochrome P450 monooxygenases. nih.gov For example, the P450 enzyme CYP392A16 has been shown to metabolize this compound into a less toxic compound, directly implicating it in resistance. nih.gov Similarly, multi-omics analyses in the whitefly Bemisia tabaci have identified numerous genes and proteins involved in detoxifying this compound and other insecticides. nih.gov

Advanced Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are increasingly being used to investigate the interactions between this compound and its molecular targets at an atomic level. nih.gov Techniques like molecular docking and molecular dynamics simulations allow researchers to predict and analyze how this compound binds to specific proteins in pests. nih.govnih.gov

These in silico studies are crucial for understanding this compound's mode of action and for the rational design of new, more effective derivatives. nih.gov For instance, molecular docking has been used to study the potential of this compound to inhibit crucial enzymes in pests, such as acetylcholinesterase and butyrylcholinesterase. nih.gov Other studies have simulated the binding of this compound to the fatty acid-binding protein (FABP) in the migratory locust, Locusta migratoria, to explain its inhibitory effects. nih.gov By comparing the binding affinities and interactions of different avermectin (B7782182) family compounds with target proteins, such as tubulin, researchers can identify key structural features responsible for biological activity. longdom.org These computational approaches provide valuable insights that can guide the synthesis and development of future insecticides. nih.govresearchgate.net

Table 2: Examples of Computational Studies on this compound

Sustainable Pest Management Research

This compound's characteristics make it a valuable component of sustainable agriculture and Integrated Pest Management (IPM) programs. openaccessjournals.comopenaccessjournals.comagrogreat.com Research in this area focuses on optimizing its use to maximize efficacy while minimizing environmental impact. openaccessjournals.com

A key aspect of this compound's sustainability profile is its environmental fate. The compound degrades rapidly, particularly when exposed to light (photodegradation), on plant surfaces, in water, and in soil. nih.govwikipedia.org It is also readily broken down by soil microorganisms. nih.gov This instability, combined with its low water solubility and tendency to bind tightly to soil particles, limits its bioavailability to non-target organisms and prevents it from leaching into groundwater. nih.gov

The integration of this compound into IPM strategies is a major research focus. openaccessjournals.comagrogreat.com IPM is an ecologically-based approach that combines various pest control methods, such as biological controls and cultural practices, to reduce reliance on chemical pesticides. openaccessjournals.com this compound's selectivity and low toxicity to many beneficial arthropods facilitate its inclusion in these programs. openaccessjournals.comnih.govnih.gov

To further enhance sustainability, researchers are developing novel formulations. For example, creating poly(lactic acid) (PLA) nanoparticles loaded with this compound is one such innovative approach. researchgate.net These nanoparticles can improve the photostability of this compound and can be functionalized to have regulatable adhesion to leaf surfaces, which could increase the effective utilization rate and reduce the amount of pesticide lost to the environment. researchgate.net

Strategies for Minimizing Environmental Impact and Residues

Research into minimizing the environmental footprint of this compound focuses on its environmental fate and methods to reduce residues in agricultural products. This compound is known to be immobile in soil and degrades rapidly through photodegradation in water and on surfaces. nih.gov Its half-life in soil is reported to be between two to eight weeks, while its half-life as a thin film on surfaces is less than a day. nih.gov Due to its high affinity for binding to soil and sediment, it is not expected to accumulate or translocate in the environment, which helps to minimize its impact on non-target organisms. nih.gov

Strategies to manage and decontaminate this compound in soil have been explored. One study demonstrated that modifying the pH of this compound-laden soil could significantly enhance its removal; a 96% removal rate was achieved within one hour at a pH of 10. researchgate.net This suggests that managing soil chemistry could be a viable strategy for remediating contaminated fields. researchgate.net

On the consumer end, simple household activities have been shown to effectively reduce this compound residues on produce. For instance, a combination of refrigerated storage for 48 hours followed by immersion in water for five hours resulted in an 81.4% reduction of this compound residues in cucumbers and a 70.3% reduction in tomatoes. researchgate.netmodares.ac.ir Immersion in water alone was also effective, reducing this compound residues by over 59% in cucumbers and 39% in tomatoes, a greater reduction than that observed for more systemic pesticides. modares.ac.ir

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) establish tolerances for this compound residues in various crops and use screening-level water exposure models to assess dietary risks from drinking water. federalregister.govepa.gov These regulatory frameworks and post-harvest handling techniques are crucial components of a comprehensive strategy to minimize exposure and environmental residues.

Enhancing Efficacy and Delaying Resistance Development through Novel Approaches

The development of resistance is a significant challenge in the long-term use of any pesticide, and strategies to mitigate this are a key area of research for this compound. openaccessjournals.comelsevierpure.com The primary approach to delaying resistance is the implementation of Integrated Pest Management (IPM) programs. openaccessjournals.comherbishield.com IPM strategies advocate for the judicious use of this compound in rotation with insecticides that have different modes of action. herbishield.com This reduces the selection pressure on pest populations, making it more difficult for them to develop resistance to any single compound. herbishield.comslideshare.net

Beyond rotation, novel chemical and biotechnological approaches are being investigated. The development of new formulations is a promising avenue. For example, a new soluble concentrate (SL) formulation has been developed that improves the uptake of this compound into plant leaves. google.com This enhanced translaminar movement allows for a reduction in the amount of active ingredient required for effective pest control, as more of the compound penetrates the leaf tissue where it is protected from rapid photodegradation. google.com This not only improves efficacy against pests living within the leaf but also reduces the total amount of pesticide released into the environment. google.com

Other research has focused on modifying existing formulations to improve their performance. Studies comparing microcapsule suspensions (MCs) to traditional emulsifiable concentrates (ECs) found that MCs exhibited superior efficacy against the southern root-knot nematode (Meloidogyne incognita). nih.govresearchgate.net The microcapsule formulation improved the dispersal of this compound in the soil, leading to better control of the nematode population. researchgate.net

Biotechnological strategies also offer new tools for resistance management. The pyramiding of multiple insecticidal genes in transgenic crops, such as combining Bacillus thuringiensis (Bt) Cry proteins with Vip3 proteins, is a method used to overcome resistant pest populations and delay the evolution of resistance. frontiersin.org While not directly modifying this compound, this approach aligns with the principles of diversifying selection pressures on pests. frontiersin.org

Table 1: Comparison of this compound Formulations for Efficacy and Environmental Profile

Formulation TypeKey CharacteristicsResearch FindingsReference(s)
Emulsifiable Concentrate (EC) Conventional formulation with organic solvents.Used as a baseline for comparison. Potential for high amounts of organic solvents. google.comnih.govresearchgate.net
Microcapsule Suspension (MCs) This compound is encapsulated within a polymer shell.Showed superior efficacy against root-knot nematodes compared to EC. Improved soil dispersal and plant health metrics. nih.govresearchgate.net
Soluble Concentrate (SL) Novel formulation designed for improved leaf uptake.Enables more active ingredient to enter the leaf, protecting it from photodegradation. Allows for a reduction in application rates. google.com
Emulsion in Water (EW) Water-based formulation.Found to be the most effective formulation for larvicidal activity against Meloidogyne spp. in an in-vitro study. researchgate.net

Biotechnological Advancements

The industrial production of this compound relies on fermentation of the soil bacterium Streptomyces avermitilis. openaccessjournals.com A major focus of biotechnological research has been the genetic engineering of this organism to increase production yields and to alter the ratio of the different avermectin components to favor the more potent B1a form. nih.gov

Another approach involves enhancing the supply of precursor molecules, specifically acyl-CoA units, which are the building blocks for avermectin synthesis. Overexpression of genes from the β-oxidation pathway (fadD and fadAB) increased the availability of these precursors and boosted B1a production. nih.gov Furthermore, introducing genes from the cyanobacterial CO₂-concentrating mechanism (bicA and ecaA) was shown to enhance the carboxylation of acetyl-CoA and propionyl-CoA, thereby increasing the supply of malonyl-CoA and methylmalonyl-CoA precursors and raising the B1a titer. nih.gov

Researchers have also manipulated regulatory genes to enhance production. The identification of a TetR-family transcriptional regulator, designated AveT, as an activator for avermectin production has opened new avenues. asm.org Overexpression of aveT was found to increase avermectin production levels in both wild-type and industrial strains of S. avermitilis. asm.org

Table 2: Genetic Engineering Strategies for Enhanced this compound Production in S. avermitilis

Genetic StrategyTarget Gene(s)OutcomeReference(s)
Gene Mutation/Variant Expression aveCIncreased B1a:B2a ratio and B1a titer. nih.gov
Precursor Supply Enhancement fadD, fadAB (β-oxidation pathway)Increased supply of acyl-CoA precursors, leading to higher B1a titer. nih.gov
Precursor Supply Enhancement bicA, ecaA (CO₂-concentrating mechanism)Increased supply of malonyl-CoA and methylmalonyl-CoA, leading to higher B1a titer. nih.gov
Regulatory Gene Manipulation aveT (Transcriptional activator)Overexpression stimulated avermectin production. asm.org
Gene Cluster Deletion pks-3, olm, pte (Other polyketide clusters)Deletion enhanced doramectin (B1670889) synthesis, a related avermectin. mdpi.com

In addition to improving efficacy, novel formulations of this compound are being developed with the goal of enhancing their environmental profile. Research in this area focuses on creating formulations that offer better targeting, reduced environmental persistence where it is not needed, and lower application rates.

Soluble concentrate (SL) formulations are another area of innovation. These are designed to overcome the poor water solubility of this compound and improve its penetration into plant tissues. google.com By facilitating faster and more efficient translaminar movement, a greater proportion of the applied this compound becomes biologically active within the leaf, where it is effective against target pests and shielded from environmental degradation by sunlight. google.com This improved efficiency allows for a significant reduction in the application rate needed to achieve the same level of protection as conventional EC formulations, directly contributing to a better environmental profile by minimizing the amount of active ingredient released. google.com

Addressing Knowledge Gaps and Future Research Priorities

Despite the extensive use and study of this compound, several knowledge gaps remain, and these inform future research priorities. A primary area for future investigation is the comprehensive assessment of this compound's effects on non-target organisms and the broader soil ecosystem. openaccessjournals.comnih.gov While this compound is considered to have low persistence, concerns remain about its impact on beneficial organisms like dung beetles and earthworms. nih.govnih.gov Future studies should include a wider range of avermectins and employ field and "omics" approaches to better understand real-world environmental effects. nih.gov

Another significant gap is the over-reliance on mortality as the primary endpoint in toxicological studies. mdpi.com Research should expand to include sublethal effects, such as impacts on reproduction, development, and behavior, which can have significant consequences for pest populations and non-target species but are often overlooked. mdpi.com

The development of sustainable pest management strategies requires continued innovation. This includes the search for new, environmentally benign formulations and the exploration of novel compounds and application methods to enhance sustainability. openaccessjournals.com There is a need to move beyond simply testing existing formulations and to design new systems that improve targeting and reduce off-target impact. google.com

Finally, addressing the challenge of insecticide resistance remains a top priority. openaccessjournals.comelsevierpure.com This necessitates ongoing research into the mechanisms of resistance and the development of integrated strategies that combine chemical, biological, and cultural controls to preserve the long-term effectiveness of this compound. herbishield.comslideshare.net

Q & A

Q. What are the standard methodologies for determining the acute toxicity (LC50) of abamectin in aquatic organisms?

To determine LC50 (lethal concentration for 50% mortality), researchers typically use static or semi-static toxicity tests with graded concentrations of this compound. For example, in Nile Tilapia (Oreochromis niloticus), LC50 values at 24, 48, 72, and 96 hours are calculated using probit analysis. Data are analyzed via one-way ANOVA, with statistical significance set at p < 0.05. Experimental groups should include controls and replicate samples (e.g., 30 fish per group) to ensure reproducibility. Results are reported as mean ± standard deviation .

Q. How do researchers assess this compound resistance mechanisms in arthropod populations?

Resistance is evaluated through bioassays (e.g., dose-response curves) and synergist studies. For instance, in Tetranychus urticae (spider mites), synergistic ratios (SR) are calculated using inhibitors like piperonyl butoxide (PBO) for P450 enzymes and triphenyl phosphate (TPP) for esterases. Transcriptome profiling via RNA-seq identifies overexpressed detoxification genes (e.g., CYP389C10, CYP392D8). Functional validation involves RNA interference (RNAi) to silence candidate genes and measure changes in mortality rates .

Q. What experimental approaches are used to analyze this compound residues in environmental matrices like water?

High-performance liquid chromatography (HPLC) with derivatization is a common method. A short-time derivatization protocol using trifluoroacetic anhydride and N-methylimidazole improves sensitivity. Recovery rates near 100% are achieved by optimizing extraction steps (e.g., solid-phase extraction) and validating linearity across concentrations. Degradation kinetics (e.g., 48-hour half-life in water) should be assessed under environmental conditions .

Advanced Research Questions

Q. What advanced techniques are employed to validate the role of cytochrome P450 genes in this compound resistance?

Transcriptome-wide differential expression analysis (RNA-seq) identifies candidate P450 genes. qRT-PCR confirms overexpression in resistant populations. Functional validation involves RNAi-mediated silencing: dsRNA targeting specific P450s (e.g., CYP392A11) is injected into mites, followed by bioassays to measure increased mortality. Synergism assays with PBO further confirm P450-mediated metabolic resistance .

Q. How can multifactor experimental designs optimize this compound-based pesticide formulations?

Orthogonal design (OD) and uniform design (UD) are used to evaluate variables like surfactant ratios, co-surfactants, and antifreeze agents. Transparency temperature range (TTS) is measured as a response variable. For OD, ANOVA and range analysis prioritize factors affecting TTS. For UD, partial least squares regression models optimize multiple dependent variables (e.g., high-point temperature and TTS range). Validated formulations achieve TTS ranges like -15°C to 66.5°C .

Q. What methodologies are recommended for investigating this compound-induced oxidative stress in mammalian models during developmental stages?

In lactating rats and neonates, oxidative stress biomarkers (e.g., lipid peroxidation, glutathione levels) are quantified spectrophotometrically. Apoptosis-related genes (e.g., Bcl-2) are analyzed via qRT-PCR or Western blot. Experimental designs should include dose-response groups, controls, and histopathological examinations. Data are statistically evaluated using ANOVA, with post-hoc tests to compare group means .

Methodological Considerations

  • Data Contradictions : Address discrepancies (e.g., between transcriptome and functional data) by cross-validating results with multiple techniques (e.g., RNAi + synergist assays) .
  • Ethical Compliance : For mammalian studies, follow institutional guidelines for animal welfare and include detailed protocols for neonatal exposure .
  • Environmental Sampling : When analyzing this compound in water, account for rapid degradation by sampling within 48 hours and validating recovery rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.